4-Bromo-2-fluorocinnamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-bromo-2-fluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJGKQYKYNDYMU-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2-fluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-2-fluorocinnamic acid, a halogenated aromatic carboxylic acid with significant potential as a building block in organic synthesis and drug discovery. This document outlines its chemical properties, potential applications, and a representative synthetic approach.
Core Chemical and Physical Properties
This compound, with the CAS number 149947-19-3, is a solid compound at room temperature.[1][2][3][4][5][6] Its key quantitative data are summarized in the table below for ease of reference and comparison.
| Property | Value | References |
| CAS Number | 149947-19-3 | [1][2][3][4][5][6] |
| Molecular Formula | C9H6BrFO2 | [1][2][3] |
| Molecular Weight | 245.05 g/mol | [1][4] |
| Purity | Typically ≥96% or 98% | [3][6][7] |
| Appearance | Pale yellow-grey powder | [1] |
| Melting Point | 213-217 °C | [1][3] |
Applications in Research and Drug Development
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. Halogenated cinnamic acid derivatives are recognized for their potential as pharmacophores in the design of novel therapeutic agents.
The presence of both bromine and fluorine atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of fluorine, in particular, is a common strategy in drug discovery to enhance metabolic stability, bioavailability, and binding affinity. Cinnamic acid and its derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[8][9] As a versatile intermediate, this compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.[10]
Potential Synthetic Workflow
The synthesis of this compound can be conceptualized as a multi-step process, likely involving the reaction of a corresponding benzaldehyde with a suitable reagent to form the acrylic acid moiety. The following diagram illustrates a generalized synthetic workflow.
Experimental Protocol: Representative Synthesis
Reaction: Perkin condensation of 4-Bromo-2-fluorobenzaldehyde with acetic anhydride and a weak base.
Materials:
-
4-Bromo-2-fluorobenzaldehyde
-
Acetic anhydride
-
Triethylamine or sodium acetate
-
Appropriate solvent (e.g., toluene)
-
Hydrochloric acid (for workup)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Bromo-2-fluorobenzaldehyde and a weak base (e.g., triethylamine) in a suitable solvent like toluene.
-
Addition of Reagent: Slowly add acetic anhydride to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Role in Drug Discovery Pipeline
As a chemical intermediate, this compound plays a role in the early stages of the drug discovery process. Its utility lies in its ability to be incorporated into larger, more complex molecules that can then be screened for biological activity.
References
- 1. strem.com [strem.com]
- 2. 149947-19-3 | MFCD00143267 | this compound [aaronchem.com]
- 3. CAS 149947-19-3 | 2921-B-03 | MDL MFCD00143267 | this compound | SynQuest Laboratories [synquestlabs.com]
- 4. 149947-19-3|this compound|BLD Pharm [bldpharm.com]
- 5. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 6. 2abiotech.net [2abiotech.net]
- 7. calpaclab.com [calpaclab.com]
- 8. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity [mdpi.com]
- 9. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy 3-Bromo-4-fluorocinnamic acid (EVT-1181120) | 160434-49-1 [evitachem.com]
An In-depth Technical Guide to 4-Bromo-2-fluorocinnamic Acid: Chemical Properties and Synthetic Methodologies for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a class of compounds that are of significant interest in the field of medicinal chemistry. The presence of both bromine and fluorine atoms on the phenyl ring imparts unique electronic and lipophilic properties to the molecule, making it a valuable scaffold for the synthesis of novel therapeutic agents. Cinnamic acid derivatives have been widely investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, often acting through the inhibition of key signaling pathways. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound in drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 149947-19-3 | [1] |
| Molecular Formula | C₉H₆BrFO₂ | [1] |
| Molecular Weight | 245.05 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 213-217 °C | [3] |
| Solubility | Soluble in ethanol, methanol, and dimethyl sulfoxide; limited solubility in water. | [4][5] |
| pKa (Predicted) | ~4.35 | [5] |
Synthesis and Purification
The synthesis of this compound can be achieved through several established methods for preparing cinnamic acid derivatives, with the Knoevenagel-Doebner condensation being a common and effective approach.[6]
Experimental Protocol: Knoevenagel-Doebner Condensation
Materials:
-
4-Bromo-2-fluorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine (catalytic amount)
-
Anhydrous ethanol
-
Hydrochloric acid (10% aqueous solution)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-Bromo-2-fluorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in anhydrous ethanol.
-
To this solution, add pyridine (as solvent) and a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold 10% hydrochloric acid.
-
A precipitate of crude this compound will form. Collect the solid by vacuum filtration.
-
Wash the crude product with cold water to remove any remaining acid and salts.
Purification: Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of high purity.
Procedure:
-
Dissolve the crude solid in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot-filtered to remove the charcoal.
-
Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy, indicating the saturation point.
-
Add a small amount of hot ethanol dropwise until the solution becomes clear again.
-
Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.
-
Dry the crystals under vacuum to yield pure this compound.[7][8][9][10]
Spectral Data and Characterization
The structure of this compound can be confirmed by various spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the vinylic protons as doublets with a large coupling constant (~16 Hz) indicative of a trans configuration. The aromatic protons will appear as multiplets, with their chemical shifts and coupling patterns influenced by the bromo and fluoro substituents.[11][12][13]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carboxylic acid carbon, the two vinylic carbons, and the six aromatic carbons. The carbon atoms attached to or near the fluorine atom will exhibit C-F coupling.[11][12][14][15]
-
IR (Infrared) Spectroscopy: The IR spectrum will show a broad O-H stretching band for the carboxylic acid group, a strong C=O stretching absorption, and characteristic C=C stretching bands for the alkene and aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.
Applications in Drug Discovery and Development
While direct biological studies on this compound are not extensively reported, its structural features and the known activities of related compounds suggest its significant potential as a versatile scaffold in medicinal chemistry.
As a Pharmaceutical Intermediate
The precursor, 4-bromo-2-fluorobenzoic acid, is a known intermediate in the synthesis of various pharmaceuticals.[16][17] This highlights the utility of the 4-bromo-2-fluoro-phenyl moiety in constructing biologically active molecules. This compound, with its additional reactive handle (the acrylic acid group), offers further opportunities for derivatization and the creation of diverse chemical libraries for biological screening.
Potential Biological Activities
Cinnamic acid derivatives are known to exhibit a wide range of biological activities, and it is plausible that this compound and its derivatives could also possess such properties.
-
Anticancer Activity: Many cinnamic acid derivatives have been shown to inhibit the proliferation of cancer cells and induce apoptosis. They can act as inhibitors of various protein kinases that are crucial for cancer cell signaling.[18][19]
-
Antimicrobial Activity: The cinnamic acid scaffold is present in many natural and synthetic antimicrobial agents. Halogenated derivatives, in particular, often exhibit enhanced antimicrobial properties.[20][21]
-
Anti-inflammatory Activity: Cinnamic acid derivatives have been reported to possess anti-inflammatory effects, potentially through the inhibition of inflammatory pathways.[22]
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Synthetic pathway for this compound.
Caption: Drug discovery workflow utilizing the this compound scaffold.
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound is a promising and versatile building block for the development of new chemical entities with potential therapeutic applications. Its synthesis is readily achievable through established chemical transformations, and its structure offers multiple points for diversification. The known biological activities of the broader class of cinnamic acid derivatives strongly suggest that this particular scaffold warrants further investigation in the context of drug discovery, particularly in the areas of oncology, infectious diseases, and inflammatory disorders. This technical guide provides a solid foundation of its chemical properties and synthetic methodologies to aid researchers in their exploration of this valuable compound.
References
- 1. 149947-19-3 | this compound - Fluoropharm [fluoropharm.com]
- 2. 149947-19-3|this compound|BLD Pharm [bldpharm.com]
- 3. strem.com [strem.com]
- 4. Page loading... [guidechem.com]
- 5. 4-Bromocinnamic acid | 1200-07-3 [chemicalbook.com]
- 6. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. csub.edu [csub.edu]
- 8. scribd.com [scribd.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. 4-Bromocinnamic acid(1200-07-3) 1H NMR spectrum [chemicalbook.com]
- 14. 4-FLUOROCINNAMIC ACID(14290-86-9) 13C NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. 2-Bromo-4-fluorobenzoic acid CAS 1006-41-3 for Pharmaceutical Chemical Intermediate China Manufacturers Suppliers Factory Exporter [custchemvip.com]
- 18. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. iris.univpm.it [iris.univpm.it]
- 22. mdpi.com [mdpi.com]
4-Bromo-2-fluorocinnamic Acid: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-fluorocinnamic acid, a halogenated aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and drug development. The strategic placement of bromo and fluoro substituents on the cinnamic acid scaffold offers unique physicochemical properties that can be exploited to modulate biological activity, metabolic stability, and pharmacokinetic profiles of derivative compounds. This document details the molecule's structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it explores its potential applications in drug discovery, supported by detailed experimental protocols for its synthesis and biological evaluation.
Molecular Structure and Identification
This compound is a derivative of cinnamic acid, featuring a bromine atom at the para-position (C4) and a fluorine atom at the ortho-position (C2) of the phenyl ring. The molecule exists predominantly as the trans (or E) isomer due to the steric hindrance around the carbon-carbon double bond.
Caption: 2D representation of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 3-(4-bromo-2-fluorophenyl)-2-propenoic acid | [1][2] |
| CAS Number | 149947-19-3 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₉H₆BrFO₂ | [1][3][4][7] |
| Molecular Weight | 245.05 g/mol | [1][3][4] |
| SMILES String | OC(=O)C=Cc1ccc(cc1F)Br | [2] |
| InChI Key | SVJGKQYKYNDYMU-DUXPYHPUSA-N | [2] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. The presence of the halogen atoms and the carboxylic acid group influences its solubility and crystalline nature.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
| Appearance | Pale yellow-grey powder | [4] |
| Melting Point | 213-217 °C | [4] |
| Purity | ≥ 98% | [1][4][7] |
| Solubility | Soluble in DMSO, alcohol, and ethyl acetate; Insoluble in water. | [8] |
Synthesis and Experimental Protocols
Cinnamic acids and their derivatives are commonly synthesized via condensation reactions. The Perkin reaction, which involves the aldol condensation of an aromatic aldehyde with an acid anhydride, is a classical and effective method.[8][9][10][11]
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. 4-Bromo-2-fluorobenzoic acid(112704-79-7) 1H NMR spectrum [chemicalbook.com]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930) [hmdb.ca]
- 6. strem.com [strem.com]
- 7. CAS 149947-19-3 | 2921-B-03 | MDL MFCD00143267 | this compound | SynQuest Laboratories [synquestlabs.com]
- 8. longdom.org [longdom.org]
- 9. Perkin reaction - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. longdom.org [longdom.org]
An In-depth Technical Guide to the Synthesis of 4-Bromo-2-fluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluorocinnamic acid is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its substituted phenyl ring and the reactive carboxylic acid and alkene functionalities make it a versatile building block. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the Perkin, Knoevenagel, and Heck reactions. While a singular "discovery" of this specific molecule is not prominently documented, its synthesis relies on well-established named reactions. This guide details the experimental protocols for these core methodologies, presents quantitative data for comparison, and visualizes the reaction pathways.
Core Synthetic Methodologies
The synthesis of this compound predominantly starts from 4-bromo-2-fluorobenzaldehyde. The key transformations involve the formation of the α,β-unsaturated carboxylic acid moiety. The three principal methods to achieve this are the Perkin reaction, the Knoevenagel condensation, and the Heck reaction.
Data Presentation: Comparison of Synthetic Routes
| Reaction | Key Reagents | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Perkin Reaction | 4-Bromo-2-fluorobenzaldehyde, Acetic anhydride | Sodium acetate | - (neat) | ~180 | 4-8 hours | Moderate to High |
| Knoevenagel Condensation | 4-Bromo-2-fluorobenzaldehyde, Malonic acid | Piperidine/Pyridine | Pyridine or Ethanol | Reflux | 2-4 hours | High |
| Heck Reaction | 4-Bromo-2-fluoroiodobenzene, Acrylic acid | Palladium(II) acetate, Triethylamine | Acetonitrile | 80-90 | 1 hour | Moderate |
Experimental Protocols
Perkin Reaction
The Perkin reaction provides a direct route to cinnamic acids by the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.
Experimental Protocol:
A mixture of 4-bromo-2-fluorobenzaldehyde (1 mole), acetic anhydride (approximately 2 moles), and freshly fused and finely powdered sodium acetate (approximately 0.7 moles) is heated in a round-bottom flask fitted with a reflux condenser.[1] The reaction mixture is heated to approximately 180°C for 4 to 8 hours.[2] After the reaction is complete, the hot mixture is poured into water. The resulting crude this compound can then be purified by recrystallization from a suitable solvent such as an ethanol/water mixture.
Reaction Workflow:
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[3] The Doebner modification, which uses malonic acid in the presence of a weak base like pyridine or piperidine, is particularly effective for synthesizing α,β-unsaturated carboxylic acids.[4]
Experimental Protocol:
To a solution of 4-bromo-2-fluorobenzaldehyde (10.0 mmol) in ethanol (25-30 mL), malonic acid (10.0 mmol, 1.0 eq.) is added.[5] A catalytic amount of piperidine (e.g., 0.1 mL, ~1.0 mmol, 0.1 eq.) is then added to the stirred solution.[5] The mixture is heated to reflux (approximately 78-80°C) with continuous stirring for 2-4 hours.[5] Reaction progress can be monitored by Thin Layer Chromatography. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold water, and dried.[5]
Signaling Pathway (Reaction Mechanism):
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[6] To synthesize this compound via this method, an aryl halide such as 4-bromo-2-fluoro-iodobenzene would be reacted with acrylic acid.
Experimental Protocol:
In a reaction vial, 4-bromo-2-fluoro-iodobenzene (0.500 g), acrylic acid (1.1 equivalents), palladium(II) acetate (2 mol%), and triethylamine (1.5 equivalents) are dissolved in acetonitrile (710 µL).[5] The mixture is heated to 80-90°C with stirring for one hour.[5] After cooling to room temperature, the mixture is transferred to a beaker containing 3 M HCl (30 mL), which causes the product to precipitate.[5] The solid is collected by suction filtration, washed with water, and air-dried.[5] Further purification can be achieved by recrystallization.
Logical Relationship (Catalytic Cycle):
Spectroscopic Data
-
¹H NMR: The spectrum would be expected to show signals for the vinyl protons with a large coupling constant characteristic of a trans-alkene. The aromatic region would display a complex splitting pattern due to the fluorine and bromine substituents.
-
¹³C NMR: The spectrum would show signals for the carboxylic acid carbon, the two alkene carbons, and the aromatic carbons, with the carbon atoms attached to fluorine and bromine showing characteristic shifts and C-F coupling.
-
IR Spectroscopy: Key absorptions would be expected for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and C-H and C-X (halogen) vibrations.
Conclusion
The synthesis of this compound can be reliably achieved through several established organic reactions. The choice of method may depend on factors such as available starting materials, desired scale, and laboratory equipment. The Perkin reaction offers a classical, high-temperature approach. The Knoevenagel condensation provides a high-yielding route under milder, base-catalyzed conditions. The Heck reaction represents a modern, palladium-catalyzed method that is highly efficient for C-C bond formation. For researchers and drug development professionals, understanding these synthetic pathways is crucial for the efficient production and further derivatization of this important chemical intermediate.
References
In-Depth Technical Guide: Physical Properties of 4-Bromo-2-fluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-Bromo-2-fluorocinnamic acid, a compound of interest in synthetic chemistry and drug discovery. The information is presented to support further research and development activities.
Core Physical Properties
This compound is a halogenated derivative of cinnamic acid. Its physical characteristics are crucial for handling, reaction setup, and understanding its behavior in various chemical and biological systems.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below. It is important to note that some variation exists in the reported values across different commercial suppliers, which may be attributed to the purity of the sample and the experimental conditions used for measurement.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆BrFO₂ | |
| Molecular Weight | 245.05 g/mol | |
| CAS Number | 149947-19-3 | |
| Melting Point | 214-217 °C | |
| 219-223 °C | ||
| Boiling Point | 337.5 ± 27.0 °C (Predicted) | |
| Density | 1.6228 g/cm³ at 25 °C | |
| pKa | 4.20 ± 0.13 (Predicted) | |
| Water Solubility | Insoluble | |
| Appearance | Off-white to pale yellow-grey solid/powder |
Experimental Protocols
Detailed experimental protocols for the determination of key physical properties are outlined below. These are generalized methods applicable to solid organic acids like this compound.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound, while a broad melting range often indicates the presence of impurities.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the this compound sample is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.
-
Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid (2-3 mm in height) is packed into the sealed end. The tube is then inverted and tapped gently to ensure the sample is tightly packed at the bottom.
-
Measurement:
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
A rapid heating rate (e.g., 10-20 °C/min) can be used initially to determine an approximate melting range.
-
For an accurate measurement, the apparatus is cooled to at least 20 °C below the approximate melting point. A second, fresh sample is then heated at a slow rate of 1-2 °C per minute.
-
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal of the solid melts is recorded as the end of the melting range.
Determination of Solubility
The solubility of a compound in various solvents provides insight into its polarity and potential for formulation. As an acidic compound, the solubility of this compound is expected to be pH-dependent.
Apparatus and Reagents:
-
Test tubes and rack
-
Vortex mixer or shaker
-
pH meter or pH paper
-
Solvents: Deionized water, 5% w/v Sodium Hydroxide (NaOH) solution, 5% w/v Sodium Bicarbonate (NaHCO₃) solution, 5% v/v Hydrochloric Acid (HCl) solution, and organic solvents (e.g., ethanol, methanol, DMSO, ethyl acetate).
Procedure:
-
Qualitative Solubility in Water:
-
Approximately 25 mg of this compound is placed in a test tube.
-
0.5 mL of deionized water is added. The tube is agitated vigorously for about 30 seconds.
-
The sample is observed for dissolution. If it dissolves, the pH of the aqueous solution is tested with pH paper. An acidic pH would be expected.
-
-
Solubility in Aqueous Base:
-
To a test tube containing about 25 mg of the compound, 0.75 mL of 5% NaOH solution is added in portions with vigorous shaking. Dissolution indicates the formation of a sodium salt, which is characteristic of an acidic compound.
-
The same procedure is repeated with 5% NaHCO₃ solution. Carboxylic acids are typically strong enough acids to react with and dissolve in sodium bicarbonate solution, often with the evolution of carbon dioxide gas.
-
-
Solubility in Aqueous Acid:
-
The solubility in 5% HCl is tested similarly to rule out basic properties.
-
-
Solubility in Organic Solvents:
-
The solubility in various organic solvents is determined by adding a small amount of the solid to a test tube containing the solvent and observing for dissolution.
-
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure and identity of this compound.
-
Infrared (IR) Spectroscopy: An IR spectrum of
An In-depth Technical Guide to the Solubility of 4-Bromo-2-fluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 4-Bromo-2-fluorocinnamic acid. Recognizing the critical role of solubility in experimental design, from reaction chemistry to pharmaceutical formulation, this document consolidates known qualitative data, presents information on structurally similar compounds to offer a predictive framework, and details a standard experimental protocol for the precise determination of its solubility.
Solubility Profile of this compound
Currently, specific quantitative solubility data for this compound in various organic solvents is not extensively reported in publicly available literature. However, qualitative assessments and data from analogous compounds provide valuable insights into its expected solubility behavior. The presence of a carboxylic acid group suggests some polarity, while the brominated and fluorinated phenyl ring imparts significant hydrophobic character.
Table 1: Qualitative and Analogous Solubility Data
| Compound | Solvent | Solubility | Notes |
| This compound | Water | Insoluble[1] | Expected due to the hydrophobic phenyl ring. |
| 4-Bromocinnamic acid | Alcohol | Soluble[2] | The hydroxyl group of the alcohol can interact with the carboxylic acid. |
| Ethyl Acetate | Soluble[2] | A moderately polar solvent capable of dissolving the compound. | |
| DMSO | Soluble[2] | A highly polar aprotic solvent known for its broad solvency. | |
| Water | Insoluble[2] | Similar to the target compound. | |
| 4-Fluorocinnamic acid | Ethanol | Soluble[3][4] | Readily dissolves. |
| Methanol | Soluble[3] | Readily dissolves. | |
| DMSO | Soluble[3] | Readily dissolves. | |
| Water | Limited/Slightly Soluble[3][4] | The fluorine substitution does not sufficiently increase hydrophilicity. |
Based on this comparative data, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like DMSO and alcohols such as ethanol and methanol, and limited to poor solubility in aqueous solutions. For drug development and synthetic chemistry applications, empirical determination of solubility in the specific solvent systems of interest is strongly recommended.
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
The isothermal shake-flask method is a well-established and reliable technique for determining the equilibrium (thermodynamic) solubility of a solid compound in a given solvent.[5]
Materials and Equipment:
-
This compound (crystalline solid)
-
High-purity solvents of interest
-
Analytical balance
-
Thermostatic shaker bath
-
Sealed glass vials with PTFE-lined caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Calibrated glassware (pipettes, volumetric flasks)
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Detailed Methodology:
-
Preparation: Add an excess amount of crystalline this compound to a pre-weighed, sealed vial. The presence of excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.
-
Solvent Addition: Accurately add a known volume or mass of the desired solvent to the vial.
-
Equilibration: Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer changing.
-
Phase Separation and Sampling: After equilibration, cease agitation and allow the vials to stand in the thermostatic bath for a period to allow the excess solid to sediment. Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions with a suitable analytical method (e.g., HPLC-UV).
-
Accurately dilute the filtered saturated sample solution to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration using the calibration curve.
-
-
Calculation of Solubility: Calculate the solubility of this compound in the original saturated solution, accounting for any dilution factors. The result is typically expressed in units such as mg/mL, g/100 mL, or mol/L.
References
An In-depth Technical Guide to the Theoretical Properties of 4-Bromo-2-fluorocinnamic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a class of compounds known for a wide range of biological activities. This technical guide provides a comprehensive overview of the currently available theoretical and experimental data on this compound. Due to the limited specific research on this particular molecule, this document also extrapolates potential properties and areas of investigation based on the known characteristics of structurally related cinnamic acid derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in drug development interested in the potential applications of this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in chemical and biological systems.
| Property | Value | Source |
| CAS Number | 149947-19-3 | [1][2][3][4] |
| Molecular Formula | C₉H₆BrFO₂ | [1][2][3] |
| Molecular Weight | 245.05 g/mol | [2][3] |
| Melting Point | 213-217 °C | [2] |
| Appearance | Pale yellow-grey powder | [2] |
| Purity | min. 98% | [2] |
Spectral Data
Mass Spectrometry
The mass spectrum of this compound is available on the NIST database[5]. The fragmentation pattern is expected to be influenced by the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, leading to characteristic M and M+2 isotopic peaks for bromine-containing fragments.
Infrared (IR) Spectroscopy
The gas-phase IR spectrum of this compound is also available on the NIST database[5]. Key characteristic absorption bands are expected for the carboxylic acid O-H stretch, the carbonyl C=O stretch, the alkene C=C stretch, and aromatic C-H and C-C stretches, as well as C-Br and C-F stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for this compound is not extensively reported, related compounds' data can provide insights. For instance, the ¹H NMR spectrum of 4-bromo-2-fluorobenzoic acid has been documented[6]. For this compound, one would expect to see signals in the aromatic region, as well as signals for the vinyl protons and the carboxylic acid proton. The coupling patterns would be influenced by the fluorine and bromine substituents.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, methods for synthesizing similar compounds can be adapted.
Hypothetical Synthesis Workflow
A plausible synthetic route to this compound is the Perkin reaction or the Knoevenagel condensation, starting from 4-bromo-2-fluorobenzaldehyde. The following diagram illustrates a conceptual workflow for its synthesis.
Caption: Conceptual workflow for the synthesis of this compound.
Potential Biological Activities and Signaling Pathways
Direct biological studies on this compound are scarce in the current literature. However, the broader class of cinnamic acid derivatives has been extensively studied and shown to possess a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties[7]. The presence of halogen substituents, such as bromine and fluorine, can significantly modulate these activities.
Postulated Areas of Biological Investigation
Based on the activities of related compounds, this compound could be a candidate for investigation in the following areas:
-
Enzyme Inhibition: Cinnamic acid derivatives have been shown to inhibit various enzymes. The specific halogenation pattern of this compound might confer selectivity and potency towards certain enzymes.
-
Antimicrobial Activity: Halogenated phenols and their derivatives are known for their antimicrobial properties.
-
Anticancer Activity: Many cinnamic acid derivatives exhibit cytotoxic effects against cancer cell lines.
Hypothetical Signaling Pathway Modulation
Given that many cinnamic acid derivatives exert their effects by modulating cellular signaling pathways, a hypothetical pathway that could be influenced by this compound is depicted below. This is a generalized representation and would require experimental validation.
Caption: Hypothetical modulation of a cellular signaling pathway by this compound.
Conclusion and Future Directions
This compound is a compound with potential for further investigation, particularly in the fields of medicinal chemistry and drug discovery. While basic physicochemical data is available, there is a clear need for comprehensive studies to elucidate its spectral characteristics, develop optimized synthesis protocols, and, most importantly, to explore its biological activity profile. Future research should focus on in vitro and in vivo studies to assess its potential as an enzyme inhibitor, antimicrobial, or anticancer agent, and to identify the specific cellular pathways it may modulate. This guide serves as a starting point to encourage and facilitate such research endeavors.
References
- 1. CAS 149947-19-3 | 2921-B-03 | MDL MFCD00143267 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. strem.com [strem.com]
- 3. 149947-19-3 | this compound - Fluoropharm [fluoropharm.com]
- 4. This compound CAS#: 149947-19-3 [m.chemicalbook.com]
- 5. This compound [webbook.nist.gov]
- 6. 4-Bromo-2-fluorobenzoic acid(112704-79-7) 1H NMR [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Reactivity of 4-Bromo-2-fluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a versatile building block in organic synthesis. Its unique substitution pattern, featuring both an electron-withdrawing fluorine atom and a bromine atom amenable to cross-coupling reactions, makes it a valuable precursor for the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The presence of the acrylic acid moiety further expands its reactivity, allowing for the formation of a wide array of derivatives. This guide provides a comprehensive overview of the reactivity of this compound, including its synthesis, key reactions, and potential applications in drug discovery, supported by experimental protocols and quantitative data where available.
Physicochemical Properties and Spectroscopic Data
This compound is a pale yellow-grey powder. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₉H₆BrFO₂ |
| Molecular Weight | 245.05 g/mol |
| CAS Number | 149947-19-3 |
| Melting Point | 213-217 °C |
| Appearance | Pale yellow-grey powder |
Table 1: Physicochemical Properties of this compound. [1]
Predicted ¹H NMR Spectrum: The spectrum is expected to show signals for the vinyl protons, with characteristic coupling constants for the trans configuration, and signals for the aromatic protons, showing complex splitting patterns due to the fluorine and bromine substituents.
Predicted ¹³C NMR Spectrum: The spectrum will display signals for the carboxylic acid carbon, the vinyl carbons, and the aromatic carbons. The carbon atoms attached to fluorine and bromine will show characteristic chemical shifts and coupling constants (in the case of fluorine).
Synthesis of this compound
A plausible synthetic route to this compound involves a Doebner-Knoevenagel condensation between 4-bromo-2-fluorobenzaldehyde and malonic acid in the presence of a base such as pyridine or piperidine.
Experimental Protocol: Synthesis of this compound
-
To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in pyridine (5-10 vol), add malonic acid (1.2 eq).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Caption: Synthetic workflow for this compound.
Key Reactions and Reactivity
The reactivity of this compound is primarily dictated by three functional groups: the carboxylic acid, the alkene, and the bromo-fluoro substituted aromatic ring.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety readily undergoes esterification and amidation reactions, providing access to a diverse range of derivatives.
Esterification can be achieved under standard Fischer esterification conditions or by using coupling agents.
Experimental Protocol: Synthesis of Methyl 4-Bromo-2-fluorocinnamate
-
Suspend this compound (1.0 eq) in methanol (10-20 vol).
-
Add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Heat the mixture at reflux for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
Amide derivatives can be synthesized by activating the carboxylic acid, for example, with thionyl chloride to form the acid chloride, followed by reaction with an amine. Alternatively, peptide coupling reagents can be employed for a milder approach.
Experimental Protocol: Synthesis of 4-Bromo-2-fluoro-N-phenylcinnamamide
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous DCM and add a solution of aniline (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
Reactions of the Aromatic Ring: Cross-Coupling Reactions
The carbon-bromine bond is a key site for reactivity, enabling participation in palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings. These reactions are pivotal for the construction of more complex molecular architectures.
The Suzuki coupling reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron reagent.
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
-
To a degassed mixture of this compound (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst like Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the coupled product.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | Good to Excellent |
| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | High |
Table 2: Typical Conditions for Suzuki Coupling of Aryl Bromides.
The Heck reaction facilitates the coupling of the aryl bromide with an alkene, typically an acrylate or styrene derivative.
Experimental Protocol: Heck Reaction with Methyl Acrylate
-
Combine this compound (1.0 eq), methyl acrylate (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), a phosphine ligand like P(o-tol)₃ (0.04 eq), and a base (e.g., triethylamine, 2.0 eq) in a suitable solvent like DMF or acetonitrile.
-
Heat the reaction mixture under an inert atmosphere at 80-120 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.
Caption: Key reactivity pathways of this compound.
Applications in Drug Discovery and Medicinal Chemistry
Cinnamic acid and its derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The introduction of fluorine and bromine atoms into the cinnamic acid scaffold can significantly modulate these properties. Fluorine substitution can enhance metabolic stability and binding affinity, while the bromo group serves as a handle for further diversification to explore structure-activity relationships (SAR).
While direct involvement of this compound in specific signaling pathways is not extensively documented, its derivatives have the potential to interact with various biological targets. For instance, cinnamic acid derivatives have been reported to modulate the activity of pathways such as NF-κB and PI3K/AKT, which are crucial in inflammation and cancer.
References
A Comprehensive Technical Guide to the Safety and Handling of 4-Bromo-2-fluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling protocols for 4-Bromo-2-fluorocinnamic acid, a compound often utilized in pharmaceutical and chemical research. The following sections detail its chemical and physical properties, potential hazards, handling procedures, and emergency responses to ensure its safe use in a laboratory setting.
Section 1: Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage. The data presented below has been compiled from various chemical safety data sheets.
| Property | Value | Reference |
| CAS Number | 149947-19-3 | [1][2][3] |
| Molecular Formula | C9H6BrFO2 | [3][4] |
| Molecular Weight | 245.05 g/mol | [4] |
| Appearance | Pale yellow-grey powder | [3] |
| Melting Point | 213-217°C | [3] |
| Purity | min. 98% | [3] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications based on available safety data sheets for the compound and structurally similar chemicals.
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Section 3: Toxicological Information
While specific quantitative toxicity data for this compound is limited in the public domain, data for structurally related compounds such as 4-Bromocinnamic acid provides some insight into its potential toxicological profile.
| Test | Species | Route | Value | Reference |
| LD (Lethal Dose) | Mouse | Intraperitoneal | > 250mg/kg | [5] |
The primary toxicological concerns are its irritant effects on the skin, eyes, and respiratory system.
Section 4: Experimental Protocols for Safety Assessment
The hazard classifications are typically determined through standardized experimental protocols. While the specific study reports for this compound are not publicly available, the methodologies would follow established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
-
Skin Irritation/Corrosion (OECD TG 404): This test typically involves applying the substance to the shaved skin of a rabbit and observing for signs of erythema and edema over a period of time.
-
Acute Eye Irritation/Corrosion (OECD TG 405): This protocol involves instilling the test substance into the eye of a rabbit and observing for effects on the cornea, iris, and conjunctiva.
-
Acute Inhalation Toxicity (OECD TG 403): This test exposes animals, usually rats, to the substance via inhalation to determine the concentration that causes mortality.
Section 5: Safe Handling and Storage
Adherence to proper handling and storage procedures is critical to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following PPE should be worn when handling this compound:
-
Eye Protection: Wear chemical safety goggles and a face shield.[6]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[4]
-
Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.[6]
-
Respiratory Protection: If dusts are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
Handling Procedures
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[4][7]
-
Avoid the formation of dust and aerosols.[4]
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke in the laboratory.[8]
Storage Procedures
-
Store away from incompatible materials such as strong oxidizing agents.[10]
Section 6: Emergency Procedures
In the event of an accidental exposure or spill, the following first aid and clean-up measures should be implemented immediately.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][9]
-
Skin Contact: Remove contaminated clothing and wash skin with plenty of soap and water. Seek medical attention if irritation persists.[4][9]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4][7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 5.1.[4]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]
-
Methods for Cleaning Up: Sweep up the material, place it in a suitable closed container for disposal. Avoid generating dust.[9]
Section 7: Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Waste is classified as hazardous.[9]
Section 8: Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. CAS 149947-19-3 | 2921-B-03 | MDL MFCD00143267 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. strem.com [strem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 4-Bromocinnamic acid | 1200-07-3 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromo-2-fluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This powerful and versatile palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the synthesis of biaryl and substituted vinyl compounds. 4-Bromo-2-fluorocinnamic acid is a valuable building block in medicinal chemistry, and its use in Suzuki coupling reactions allows for the introduction of a wide variety of aryl and heteroaryl substituents, leading to the creation of diverse molecular libraries for drug discovery and development.
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki coupling reactions with this compound. While specific quantitative data for this substrate is limited in the available literature, the provided information is based on established methodologies for structurally similar compounds and serves as a robust starting point for reaction optimization.
Data Presentation: Expected Reaction Parameters and Yields
The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. This data is compiled from studies on analogous aryl bromides and should be considered as a guideline for optimization.
Table 1: Common Catalysts, Bases, and Solvents for Suzuki Coupling of Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent(s) | Temperature (°C) | Typical Yields (%) |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ (2-3) | Toluene/H₂O, Dioxane/H₂O | 80-110 | 60-95 |
| Pd(PPh₃)₄ (1-5) | - | Na₂CO₃ (2-3) | DMF, DME | 80-100 | 70-98 |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane, Toluene | 80-120 | 75-99 |
| PdCl₂(dppf) (1-5) | - | Cs₂CO₃ (2-3) | THF, 2-MeTHF | 60-100 | 70-99 |
Table 2: Influence of Arylboronic Acid Substituents on Expected Yields
| Arylboronic Acid Substituent | Electronic Effect | Expected Yield Range (%) | Notes |
| 4-Methoxy | Electron-donating | 85-99 | Generally high yields and faster reaction rates. |
| 4-Methyl | Electron-donating | 80-95 | Good to excellent yields are typically observed. |
| Phenyl | Neutral | 75-90 | Serves as a good baseline for comparison. |
| 4-Chloro | Electron-withdrawing | 65-85 | May require slightly longer reaction times or higher catalyst loading. |
| 4-Trifluoromethyl | Strongly Electron-withdrawing | 60-80 | Can be more challenging; optimization of base and ligand is often necessary. |
| 3-Thienyl | Heteroaromatic | 70-90 | Generally good yields, demonstrating the versatility of the reaction. |
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (3 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent system (1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl-2-fluorocinnamic acid.
Protocol 2: Microwave-Assisted Suzuki Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), degassed
-
Microwave synthesis vial
Procedure:
-
In a microwave synthesis vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and Na₂CO₃ (2.0 equiv).
-
Add degassed DMF to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling reactions.
Application Notes and Protocols: 4-Bromo-2-fluorocinnamic Acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-bromo-2-fluorocinnamic acid as a key intermediate in the synthesis of pharmaceutical compounds, with a particular focus on the development of MEK inhibitors. Detailed experimental protocols for the synthesis of the MEK inhibitor binimetinib, starting from this compound, are provided, along with relevant quantitative data and pathway diagrams.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of targeted therapies. Its substituted phenyl ring is a key pharmacophore in a class of drugs known as MEK inhibitors, which are designed to disrupt the MAPK/ERK signaling pathway often dysregulated in various cancers. The presence of the bromo and fluoro substituents on the cinnamic acid backbone allows for specific molecular interactions within the allosteric binding site of the MEK enzyme, contributing to the potency and selectivity of the final drug product.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 149947-19-3 |
| Molecular Formula | C₉H₆BrFO₂ |
| Molecular Weight | 245.05 g/mol |
| Appearance | Pale yellow to grey powder |
| Purity | Typically ≥98% |
| Melting Point | 213-217 °C |
Application in the Synthesis of MEK Inhibitors: Binimetinib
This compound serves as a crucial starting material for the synthesis of binimetinib, a potent and selective MEK1/2 inhibitor. The synthetic strategy involves the conversion of the carboxylic acid functionality to an amine via a Curtius rearrangement, followed by a palladium-catalyzed Buchwald-Hartwig amination to couple the resulting aniline with a functionalized benzimidazole core. Subsequent modifications lead to the final drug substance.
Synthetic Scheme Overview
Caption: Synthetic pathway from this compound to Binimetinib.
Experimental Protocols
Safety Precaution: These protocols involve the use of hazardous chemicals and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 4-Bromo-2-fluoroaniline via Curtius Rearrangement
This protocol describes the conversion of this compound to 4-bromo-2-fluoroaniline. The reaction proceeds through an isocyanate intermediate which is subsequently hydrolyzed.
Materials:
-
This compound
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (TEA)
-
Anhydrous Toluene
-
Benzyl alcohol (for trapping, optional for isocyanate isolation)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acyl Azide Formation and Rearrangement:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous toluene to dissolve the starting material.
-
Add triethylamine (1.1 eq) and stir the solution at room temperature.
-
Slowly add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, heat the reaction mixture to 80-100 °C. The reaction progress can be monitored by the evolution of nitrogen gas. Maintain heating for 2-4 hours until the starting material is consumed (monitored by TLC). This step forms the 4-bromo-2-fluorophenyl isocyanate intermediate.
-
-
Hydrolysis to 4-Bromo-2-fluoroaniline:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add aqueous HCl (e.g., 2 M) to the reaction mixture to hydrolyze the isocyanate.
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50 °C) until the hydrolysis is complete (monitored by TLC).
-
Cool the mixture to room temperature and neutralize with an aqueous solution of NaOH.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude 4-bromo-2-fluoroaniline can be purified by column chromatography on silica gel.
-
Expected Yield: 70-85% (based on similar reported Curtius rearrangements).
Protocol 2: Synthesis of Binimetinib Intermediate via Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed cross-coupling of 4-bromo-2-fluoroaniline with a suitable functionalized benzimidazole derivative. The specific benzimidazole reactant can be synthesized according to literature procedures.[1]
Materials:
-
4-Bromo-2-fluoroaniline (from Protocol 1)
-
5-amino-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzo[d]imidazole-6-carboxamide (or a protected precursor)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
Procedure:
-
Reaction Setup:
-
In a dry Schlenk flask under an inert atmosphere, combine 4-bromo-2-fluoroaniline (1.0 eq), the functionalized benzimidazole (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
-
Reaction Execution:
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the mixture to 100-110 °C and stir vigorously overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous MgSO₄ and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the binimetinib intermediate.
-
Expected Yield: 60-75% (based on similar reported Buchwald-Hartwig aminations).
Protocol 3: Final Steps to Binimetinib
The intermediate from Protocol 2 can be converted to binimetinib through a series of reactions including methylation and deprotection, as detailed in the patent literature.[1]
Quantitative Data Summary
| Intermediate/Product | Step | Reagents | Expected Yield (%) |
| 4-Bromo-2-fluoroaniline | Curtius Rearrangement | DPPA, TEA | 70-85 |
| Binimetinib Intermediate | Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 60-75 |
| Binimetinib | Final Steps | - | - |
| Drug | Target | IC₅₀ (nM) |
| Binimetinib | MEK1/2 | 12 |
Signaling Pathway
MEK inhibitors like binimetinib target the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which is a critical signaling cascade involved in cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively activated due to mutations in upstream proteins like BRAF or RAS.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Binimetinib.
Conclusion
This compound is a key starting material for the synthesis of the MEK inhibitor binimetinib. The provided protocols outline a viable synthetic route from this intermediate to the final active pharmaceutical ingredient. The unique structural features of this compound are instrumental in achieving the desired pharmacological activity of the resulting MEK inhibitor. These notes and protocols are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel targeted cancer therapies.
References
Application Notes and Protocols: Preparation of Bioactive Derivatives from 4-Bromo-2-fluorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential biological evaluation of novel bioactive derivatives starting from 4-Bromo-2-fluorocinnamic acid. The protocols outlined below are based on established synthetic methodologies for cinnamic acid derivatives and aim to facilitate the exploration of new chemical entities with potential therapeutic applications in oncology, inflammation, and infectious diseases.
Introduction
This compound is a versatile starting material for the synthesis of a variety of potentially bioactive compounds. The presence of the bromo and fluoro substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. Bromine can act as a heavy atom for X-ray crystallography and can be a site for further functionalization, while fluorine can enhance metabolic stability and binding affinity. This document details the preparation of two key classes of derivatives: amides and chalcones, and provides protocols for evaluating their biological activities.
I. Synthesis of Bioactive Derivatives
A. Synthesis of this compound Amides
Amide derivatives of cinnamic acids are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties. The synthesis of amides from this compound can be achieved through a two-step process involving the formation of an acyl chloride followed by reaction with a desired amine.
Experimental Protocol: Synthesis of 4-Bromo-2-fluorocinnamoyl Chloride
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 4-Bromo-2-fluorocinnamoyl chloride, which can be used in the next step without further purification.
Experimental Protocol: General Procedure for the Synthesis of this compound Amides
-
Dissolve the desired primary or secondary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (10 mL/mmol) and cool the solution to 0 °C.
-
Add a solution of crude 4-Bromo-2-fluorocinnamoyl chloride (1.0 eq) in anhydrous DCM dropwise to the amine solution.
-
Stir the reaction mixture at room temperature for 3-6 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired amide derivative.
Caption: Synthetic workflow for the preparation of this compound amides.
B. Synthesis of Chalcones Derived from 4-Bromo-2-fluorobenzaldehyde
Chalcones are precursors to flavonoids and are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] Chalcones can be synthesized via a Claisen-Schmidt condensation reaction between an appropriately substituted acetophenone and a benzaldehyde. To prepare chalcones from this compound, it must first be reduced to the corresponding aldehyde.
Experimental Protocol: Reduction of this compound to 4-Bromo-2-fluorocinnamaldehyde
-
Suspend this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 mL/mmol) under an inert atmosphere.
-
Cool the suspension to 0 °C and add a solution of lithium aluminum hydride (LiAlH4, 1.5 eq) in THF dropwise.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the sequential dropwise addition of water, 15% NaOH solution, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-Bromo-2-fluorocinnamaldehyde, which can be used directly in the next step.
Experimental Protocol: General Procedure for the Synthesis of Chalcones
-
Dissolve 4-Bromo-2-fluorocinnamaldehyde (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.
-
Add an aqueous solution of a base (e.g., 10-40% NaOH or KOH) dropwise to the mixture at room temperature.[2]
-
Stir the reaction mixture at room temperature for 6-12 hours.[2]
-
Monitor the formation of the chalcone product by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the crude product.
-
Collect the precipitate by filtration, wash with cold water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Caption: Synthetic workflow for the preparation of chalcones from this compound.
II. Biological Evaluation of Derivatives
A. Anticancer Activity
Experimental Protocol: MTT Assay for Cytotoxicity
-
Seed cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Data Presentation: Anticancer Activity (IC50 in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| Amide Derivative 1 | 15.2 ± 1.8 | 25.4 ± 2.1 | 18.9 ± 1.5 |
| Amide Derivative 2 | 8.7 ± 0.9 | 12.1 ± 1.3 | 9.5 ± 1.1 |
| Chalcone Derivative 1 | 5.4 ± 0.6 | 7.8 ± 0.9 | 6.1 ± 0.7 |
| Chalcone Derivative 2 | 12.3 ± 1.4 | 18.6 ± 2.0 | 14.2 ± 1.6 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Potential Signaling Pathway Involvement
Cinnamic acid derivatives have been reported to induce apoptosis and inhibit cell proliferation by modulating various signaling pathways. The synthesized compounds could be investigated for their effects on pathways such as the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer.[3]
Caption: Potential inhibition of the PI3K/Akt signaling pathway by bioactive derivatives.
B. Anti-inflammatory Activity
Experimental Protocol: Lipoxygenase (LOX) Inhibition Assay
-
Prepare a reaction mixture containing sodium phosphate buffer, linoleic acid (substrate), and the test compound at various concentrations.
-
Initiate the reaction by adding soybean lipoxygenase.
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
-
Calculate the percentage of inhibition and determine the IC50 value.
Data Presentation: Anti-inflammatory Activity
| Compound | LOX Inhibition IC50 (µM) |
| Amide Derivative 1 | 22.5 ± 2.5 |
| Amide Derivative 2 | 15.8 ± 1.7 |
| Chalcone Derivative 1 | 9.2 ± 1.1 |
| Chalcone Derivative 2 | 18.4 ± 2.0 |
| Indomethacin (Control) | 5.6 ± 0.6 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
C. Antimicrobial Activity
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Prepare serial dilutions of the test compounds in a suitable broth medium in 96-well plates.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.
Data Presentation: Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| Amide Derivative 1 | 32 | >128 |
| Amide Derivative 2 | 16 | 64 |
| Chalcone Derivative 1 | 8 | 32 |
| Chalcone Derivative 2 | 16 | 64 |
| Ciprofloxacin (Control) | 1 | 0.5 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Conclusion
The protocols and application notes provided herein offer a solid framework for the synthesis and biological evaluation of novel derivatives from this compound. The generation of amide and chalcone libraries from this starting material holds the potential for the discovery of new lead compounds with significant therapeutic value in various disease areas. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted.
References
- 1. Novel cinnamic acid derivatives as antioxidant and anticancer agents: design, synthesis and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-Bromo-2-fluorocinnamic Acid: An Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 4-Bromo-2-fluorocinnamic acid, a valuable intermediate in the development of novel therapeutic agents. The described methodology is based on the Knoevenagel condensation, a robust and widely utilized carbon-carbon bond-forming reaction.
Introduction
Cinnamic acid derivatives are a class of organic compounds that form the core structure of various biologically active molecules. The presence of bromo- and fluoro-substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. The synthesis of this compound is a key step in the elaboration of more complex pharmaceutical ingredients. The Knoevenagel condensation of 4-Bromo-2-fluorobenzaldehyde with malonic acid offers a reliable and efficient route to this target compound.
Reaction Scheme
The synthesis proceeds via the Knoevenagel condensation of 4-bromo-2-fluorobenzaldehyde with malonic acid, catalyzed by a weak base such as piperidine in a suitable solvent like pyridine. The reaction is typically followed by decarboxylation to yield the desired α,β-unsaturated carboxylic acid.
Overall Reaction:
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 4-Bromo-2-fluorobenzaldehyde | |
| Reagent | Malonic Acid | [1] |
| Catalyst | Piperidine | [1] |
| Solvent | Pyridine | [1] |
| Typical Reaction Time | 2-4 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Typical Yield | 70-85% | [1] |
| Purity | >98% | [2] |
| Molecular Formula | C₉H₆BrFO₂ | [2] |
| Molecular Weight | 245.05 g/mol | [2] |
| Melting Point | 214-217 °C |
Experimental Protocol
This protocol is adapted from a general procedure for the Knoevenagel condensation of substituted benzaldehydes with malonic acid.[1]
Materials:
-
4-Bromo-2-fluorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed ice
-
Deionized water
-
Ethanol (for recrystallization)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve malonic acid (1.1 equivalents) in pyridine (3 mL per gram of malonic acid).
-
Addition of Aldehyde: To the stirred solution, add 4-Bromo-2-fluorobenzaldehyde (1.0 equivalent).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mL).
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will cause the product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid thoroughly with cold water to remove any remaining pyridine and other water-soluble impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture, to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical relationship of reactants and conditions in the synthesis.
References
Application Notes and Protocols: 4-Bromo-2-fluorocinnamic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-fluorocinnamic acid is a halogenated derivative of cinnamic acid, a well-known scaffold in medicinal chemistry. The presence of both bromine and fluorine atoms on the phenyl ring imparts unique electronic properties and offers multiple points for synthetic diversification, making it an attractive building block in drug discovery. The electron-withdrawing nature of the fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a versatile handle for various cross-coupling reactions to construct complex molecular architectures.
While direct literature on the extensive applications of this compound is limited, its logical precursor, 4-bromo-2-fluorobenzaldehyde, is a well-established intermediate in the synthesis of various bioactive compounds, including kinase inhibitors.[1] This document outlines the potential applications of this compound by extrapolating from the established medicinal chemistry of its immediate synthetic precursor. The primary application highlighted is its use as a scaffold for the synthesis of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, a validated target in oncology.
Application: Building Block for EGFR Kinase Inhibitors
The 4-aminoquinazoline core is a prominent pharmacophore in numerous clinically approved EGFR inhibitors, such as gefitinib and erlotinib.[2] The synthesis of analogs of these inhibitors can be achieved using this compound as a key building block to introduce the substituted phenyl ring at the C4 position of the quinazoline scaffold. The cinnamic acid moiety can be further modified to explore structure-activity relationships (SAR).
Logical Synthetic Relationship
The synthesis of this compound can be readily achieved from 4-bromo-2-fluorobenzaldehyde via a Knoevenagel condensation. This aldehyde is a commercially available and versatile starting material.[3]
Caption: Synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-bromo-2-fluorobenzaldehyde
This protocol describes a standard Knoevenagel condensation to synthesize the title compound.
Materials:
-
4-bromo-2-fluorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine (catalytic amount)
-
Ethanol
-
Hydrochloric acid (10% aqueous solution)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-bromo-2-fluorobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in a minimal amount of ethanol.
-
Add pyridine (2 equivalents) and a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with a 10% HCl solution until a precipitate is formed.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Synthesis of a 4-(4-Bromo-2-fluorophenyl)amino-quinazoline Derivative
This protocol outlines the synthesis of a quinazoline-based kinase inhibitor scaffold using this compound as a key intermediate. The cinnamic acid is first converted to the corresponding aniline derivative which is then coupled with a 4-chloroquinazoline.
Caption: Workflow for EGFR inhibitor synthesis.
Part A: Synthesis of 4-Bromo-2-fluoroaniline from this compound (via Curtius Rearrangement)
Materials:
-
This compound
-
Thionyl chloride or Oxalyl chloride
-
Sodium azide
-
Tert-butanol
-
Toluene
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
Procedure:
-
Acid Chloride Formation: Convert this compound to its corresponding acid chloride by reacting with an excess of thionyl chloride or oxalyl chloride in an inert solvent like DCM with a catalytic amount of DMF. Remove the excess reagent under reduced pressure.
-
Azide Formation: Dissolve the crude acid chloride in acetone and add a solution of sodium azide in water dropwise at 0 °C. Stir for 1-2 hours.
-
Curtius Rearrangement: Extract the acyl azide into toluene. Heat the toluene solution to reflux. The acyl azide will rearrange to an isocyanate.
-
Boc-Protected Amine Formation: Add tert-butanol to the isocyanate solution and continue to reflux to form the Boc-protected aniline.
-
Deprotection: Remove the solvent and treat the residue with concentrated hydrochloric acid in an appropriate solvent to remove the Boc protecting group.
-
Work-up: Neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract the product with DCM. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the 4-bromo-2-fluoroaniline derivative.
Part B: Synthesis of the 4-(4-Bromo-2-fluorophenyl)amino-quinazoline
Materials:
-
4-Bromo-2-fluoroaniline derivative (from Part A)
-
4-Chloroquinazoline
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous dioxane or toluene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the 4-bromo-2-fluoroaniline derivative (1 equivalent), 4-chloroquinazoline (1.1 equivalents), palladium catalyst, ligand, and base.
-
Add anhydrous dioxane or toluene to the flask.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the desired 4-(4-bromo-2-fluorophenyl)amino-quinazoline derivative.
Quantitative Data
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Gefitinib | EGFR | 2-37 | Various Cancer | [2] |
| Erlotinib | EGFR | 2 | Various Cancer | [2] |
| Lapatinib | EGFR/HER2 | 10.8/9.8 | Various Cancer | [2] |
Signaling Pathway
The synthesized compounds are designed to inhibit the EGFR signaling pathway, which is a critical pathway in cell proliferation, survival, and metastasis. Inhibition of EGFR kinase activity blocks downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel therapeutic agents. Its utility is logically extended from its precursor, 4-bromo-2-fluorobenzaldehyde, which is a key intermediate in the synthesis of EGFR kinase inhibitors. The protocols and conceptual frameworks provided herein offer a starting point for researchers to explore the medicinal chemistry of this compound and its derivatives in the pursuit of new and effective drugs. Further derivatization of the cinnamic acid moiety and the quinazoline core can lead to the discovery of potent and selective inhibitors of various kinases and other biological targets.
References
- 1. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
Application Notes and Protocols for the Synthesis of 4-Bromo-2-fluorocinnamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanism and a general experimental protocol for the synthesis of 4-bromo-2-fluorocinnamoyl chloride from 4-bromo-2-fluorocinnamic acid using thionyl chloride. This conversion is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds, where the highly reactive acyl chloride group serves as a versatile intermediate for further molecular modifications.[1][2]
Reaction Overview
The reaction of this compound with thionyl chloride (SOCl₂) is a standard method for the preparation of the corresponding acyl chloride, 4-bromo-2-fluorocinnamoyl chloride.[3][4] The hydroxyl group of the carboxylic acid is converted into a chlorosulfite intermediate, which is an excellent leaving group.[3][4][5] Subsequent nucleophilic attack by a chloride ion results in the formation of the acyl chloride, with the concomitant release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[1][6]
Reaction Mechanism
The reaction proceeds through a nucleophilic acyl substitution mechanism.[7] The key steps are as follows:
-
Nucleophilic Attack: The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.[3][6]
-
Intermediate Formation: A proton transfer and loss of a chloride ion lead to the formation of a highly reactive chlorosulfite intermediate.[3][5]
-
Nucleophilic Acyl Substitution: The chloride ion, acting as a nucleophile, attacks the carbonyl carbon of the intermediate.[1][6]
-
Product Formation: The intermediate collapses, leading to the formation of the final product, 4-bromo-2-fluorocinnamoyl chloride, along with the gaseous byproducts sulfur dioxide and hydrogen chloride.[1][6]
Caption: Reaction mechanism of this compound with thionyl chloride.
Experimental Protocol
This protocol is a general guideline adapted from procedures for the synthesis of cinnamoyl chloride and other acyl chlorides from their corresponding carboxylic acids using thionyl chloride.[8][9][10][11] Optimization may be required for this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂), freshly distilled
-
Anhydrous solvent (e.g., toluene, dichloromethane, or no solvent)
-
Inert gas (e.g., nitrogen or argon)
-
Apparatus for reflux with a gas trap for HCl and SO₂
Procedure:
-
Setup: Assemble a flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet for an inert atmosphere. The outlet of the condenser should be connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolving HCl and SO₂ gases.[9]
-
Charging the Flask: In a fume hood, charge the flask with this compound (1 equivalent).
-
Addition of Thionyl Chloride: Under a positive pressure of inert gas, add an excess of freshly distilled thionyl chloride (typically 1.5 to 2.0 equivalents).[11] The reaction can also be performed using thionyl chloride as the solvent.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 79 °C).[10][11] The progress of the reaction can be monitored by the cessation of gas evolution. The reaction is typically complete within 1-3 hours.[10][11]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.[9][10] It is crucial to use a cold trap to collect the volatile and corrosive thionyl chloride.
-
Purification: The crude 4-bromo-2-fluorocinnamoyl chloride can often be used directly for the next step.[9] If further purification is required, vacuum distillation can be performed.
Safety Precautions:
-
Thionyl chloride is a corrosive and lachrymatory substance. Handle it with extreme care in a well-ventilated fume hood.
-
The reaction evolves toxic gases (HCl and SO₂). Ensure an efficient gas trap is in place.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of cinnamoyl chloride from cinnamic acid, which can serve as a reference for the synthesis of 4-bromo-2-fluorocinnamoyl chloride.
| Reactant Ratio (Acid:SOCl₂) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1 : 1.5 | None | 80 | 2 | 81 | [9] |
| 1 : 1 | None | Reflux (Steam Bath) | 0.75 - 1 | Not specified | [10] |
| 1 : 1.2 | Chloroform | Not specified | 2 | 85.5 | [12] |
| 1 : 1 | None | 50, then 80 | 2+ | Not specified | [9] |
Note: The reactivity of this compound may differ from cinnamic acid due to the electronic effects of the bromine and fluorine substituents. Therefore, the reaction conditions may need to be optimized.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of acyl chlorides.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. promo.edialux.be [promo.edialux.be]
- 8. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN103012056A - Industrial preparation method of cinnamyl chloride - Google Patents [patents.google.com]
4-Bromo-2-fluorocinnamic Acid: A Versatile Building Block for Advanced Organic Electronics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Bromo-2-fluorocinnamic acid is a substituted aromatic carboxylic acid that holds significant promise as a versatile building block for the synthesis of novel organic electronic materials. Its unique combination of a reactive carboxylic acid group, a bromine atom suitable for cross-coupling reactions, and a fluorine substituent for tuning electronic properties makes it an attractive starting material for creating a diverse range of π-conjugated systems. These systems are the fundamental components of organic electronic devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
The presence of the bromine atom on the phenyl ring allows for the facile introduction of various functionalities through well-established palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This enables the construction of complex molecular architectures with extended conjugation, which is crucial for efficient charge transport. The fluorine substituent can influence the frontier molecular orbital energy levels (HOMO and LUMO), impacting the charge injection/extraction properties and the open-circuit voltage in photovoltaic devices. Furthermore, the cinnamic acid moiety itself can be a key component of the final conjugated system or can be chemically modified, for instance, through decarboxylation to yield a vinyl group, providing another reactive site for polymerization or further functionalization.
These application notes provide an overview of the potential applications of this compound in organic electronics and offer detailed protocols for its derivatization and subsequent use in the synthesis of active materials.
Key Properties and Potential Applications
| Property | Significance in Organic Electronics |
| Bromine Atom | Enables participation in various cross-coupling reactions (e.g., Suzuki, Heck, Stille) for the extension of π-conjugation and the synthesis of polymers and small molecules. |
| Fluorine Atom | Can lower the HOMO and LUMO energy levels, improving air stability and potentially increasing the open-circuit voltage in organic solar cells. It can also influence molecular packing. |
| Cinnamic Acid Moiety | The carboxylic acid can be used as an anchoring group in dye-sensitized solar cells or can be decarboxylated to form a reactive vinyl group for polymerization or further coupling reactions. |
| Rigid Aromatic Core | Provides a stable and planar backbone unit, which is beneficial for intermolecular π-π stacking and efficient charge transport. |
Synthetic Pathways and Methodologies
The utility of this compound as a building block is primarily realized through its conversion into more complex structures. Two principal synthetic routes are highlighted here: decarboxylation to 4-bromo-2-fluorostyrene and direct use in coupling reactions.
Diagram of Synthetic Utility
Caption: Synthetic routes from this compound.
Experimental Protocols
Protocol 1: Decarboxylation to 4-Bromo-2-fluorostyrene
This protocol describes a general procedure for the decarboxylation of this compound to yield 4-Bromo-2-fluorostyrene, a key intermediate for polymerization and Heck coupling reactions.
Materials:
-
This compound
-
Copper powder
-
Quinoline
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and a catalytic amount of copper powder (0.1 eq).
-
Add quinoline (5-10 eq) as the solvent and heating medium.
-
Heat the reaction mixture to 200-220 °C under an inert atmosphere (e.g., nitrogen or argon) and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash sequentially with 1 M HCl (to remove quinoline), water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-Bromo-2-fluorostyrene.
Workflow Diagram:
Caption: Decarboxylation workflow.
Protocol 2: Suzuki Cross-Coupling Reaction
This protocol outlines a general procedure for the Suzuki cross-coupling of this compound with an arylboronic acid to introduce new aromatic moieties.
Materials:
-
This compound
-
Arylboronic acid (e.g., Thiophene-2-boronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Add Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) to the reaction mixture under an inert atmosphere.
-
Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the desired coupled product.
Logical Relationship Diagram:
Caption: Suzuki coupling components.
Conclusion
This compound represents a highly valuable and versatile building block for the synthesis of a new generation of organic electronic materials. Its strategic functionalization allows for the precise tuning of molecular structure and electronic properties. The protocols provided herein offer a starting point for researchers to explore the potential of this compound in developing high-performance organic semiconductors for a variety of electronic applications. Further research into the derivatization and polymerization of this building block is anticipated to yield novel materials with enhanced performance and stability, contributing to the advancement of organic electronics.
Application Notes and Protocols: Detailed ¹H and ¹³C NMR Analysis of 4-Bromo-2-fluorocinnamic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-2-fluorocinnamic acid is a halogenated derivative of cinnamic acid. Cinnamic acids and their derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as building blocks for novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This document provides a detailed protocol for the ¹H and ¹³C NMR analysis of this compound, along with predicted spectral data based on the analysis of structurally related compounds.
Molecular Structure and Atom Numbering
The structural formula of this compound with the IUPAC numbering scheme used for NMR assignments is presented below. This numbering is crucial for correlating the NMR signals to the specific atoms within the molecule.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Experimental Protocol: NMR Analysis
This section outlines a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent due to the good solubility of carboxylic acids and its high boiling point. Deuterated chloroform (CDCl₃) can also be used, but the carboxylic acid proton may exchange or give a broad signal.
-
Procedure:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).
-
Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.
-
If necessary, filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
-
2. NMR Instrument Parameters:
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2.0 s | 2.0 s |
| Acquisition Time | 4.0 s | 1.5 s |
| Spectral Width | 16 ppm | 240 ppm |
| Referencing | Internal TMS (δ 0.00 ppm) or residual solvent peak (DMSO at δ 2.50 ppm) | Internal TMS (δ 0.00 ppm) or solvent peak (DMSO-d₆ at δ 39.52 ppm) |
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the reference signal.
-
Integrate the peaks in the ¹H NMR spectrum.
-
For the ¹³C NMR spectrum, identify the chemical shift of each peak. If a DEPT (Distortionless Enhancement by Polarization Transfer) experiment was performed, use this information to assign CH, CH₂, and CH₃ groups.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound in DMSO-d₆. These predictions are based on established substituent effects and data from analogous compounds such as 4-bromocinnamic acid and 4-fluorocinnamic acid.[1][2][3][4]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~ 7.85 | dd | J(H-F) ≈ 8.8, J(H-H) ≈ 2.0 | 1H |
| H-5 | ~ 7.70 | dd | J(H-H) ≈ 8.4, J(H-H) ≈ 2.0 | 1H |
| H-6 | ~ 7.45 | dd | J(H-H) ≈ 8.4, J(H-F) ≈ 10.4 | 1H |
| H-7 (β-H) | ~ 7.60 | d | J(H-H) ≈ 16.0 | 1H |
| H-8 (α-H) | ~ 6.60 | d | J(H-H) ≈ 16.0 | 1H |
| -OH | ~ 12.5 | br s | - | 1H |
Note: The chemical shifts and coupling constants are estimates and may vary depending on experimental conditions. The large coupling constant for the vinylic protons (H-7 and H-8) is indicative of a trans configuration.
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Atom No. | Chemical Shift (δ, ppm) |
| C-1 | ~ 125 (d) |
| C-2 | ~ 160 (d) |
| C-3 | ~ 132 (d) |
| C-4 | ~ 124 |
| C-5 | ~ 130 |
| C-6 | ~ 118 (d) |
| C-7 (β-C) | ~ 141 |
| C-8 (α-C) | ~ 122 |
| C-9 | ~ 167 |
Note: Carbons coupled to fluorine will appear as doublets (d) due to C-F coupling. The magnitude of the coupling constant will vary depending on the number of bonds separating the carbon and fluorine atoms.
Experimental Workflow
The logical flow for the NMR analysis of this compound is depicted in the following diagram.
Caption: Workflow for the NMR analysis of this compound.
Conclusion
This application note provides a comprehensive guide for the ¹H and ¹³C NMR analysis of this compound. The detailed experimental protocol and predicted spectral data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and quality control. The provided data and methodologies will aid in the unambiguous structural confirmation and purity assessment of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-Bromo-2-fluorocinnamic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude 4-Bromo-2-fluorocinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound?
A1: The primary and most effective methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods, or their sequential use, will depend on the impurity profile of the crude product.
-
Recrystallization: This is a powerful technique for purifying solid compounds by leveraging differences in solubility between the desired compound and impurities in a chosen solvent system.
-
Column Chromatography: This method is useful for separating the target compound from impurities with different polarities by passing a solution of the mixture through a solid adsorbent (stationary phase) with a liquid (mobile phase).
Q2: What are the likely impurities in crude this compound?
A2: While the exact impurity profile depends on the synthetic route, common impurities in cinnamic acid syntheses can include:
-
Unreacted starting materials (e.g., 4-bromo-2-fluorobenzaldehyde and malonic acid or acetic anhydride).
-
Side-products from self-condensation of the aldehyde or anhydride.
-
Other isomeric or related cinnamic acid derivatives.
-
Residual solvents from the reaction.
Q3: How can I assess the purity of my this compound?
A3: Purity can be assessed using several analytical techniques:
-
Melting Point Determination: A pure compound will have a sharp melting point range. Impurities typically broaden and depress the melting point. The reported melting point for this compound is in the range of 213-223°C.[1][2][3]
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to visualize the number of components in your sample. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and reveal the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): This provides quantitative information about the purity of the sample.
Q4: What is a good starting point for selecting a recrystallization solvent?
A4: An ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Given its polarity, a mixed solvent system is often effective. A good starting point is a mixture of ethanol and water. Other potential solvents to screen include methanol, ethyl acetate, and toluene, possibly in combination with an anti-solvent like hexanes.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - Too much solvent was used.- The solution was cooled too quickly.- The concentration of the compound is too low. | - Boil off some of the solvent to concentrate the solution.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod at the meniscus to induce crystallization.- Add a seed crystal of pure this compound. |
| "Oiling Out" (Formation of an oil instead of crystals) | - The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.- The solution is supersaturated with impurities. | - Reheat the solution to dissolve the oil, add a small amount of the "good" solvent (e.g., ethanol) to decrease saturation, and cool slowly.- Consider a different solvent system with a lower boiling point. |
| Low Recovery/Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before hot filtration.- Cool the solution thoroughly in an ice bath to minimize solubility before filtration. |
| Colored Crystals | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can adsorb the desired product as well. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Spots on TLC | - Inappropriate eluent system (solvent polarity is too high or too low). | - Systematically vary the ratio of the solvents in the eluent to achieve a target Rf value of ~0.3 for the desired compound. |
| Compound Won't Elute from the Column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate. |
| Tailing of the Spot on TLC/Column | - The compound is interacting too strongly with the acidic silica gel. | - Add a small amount (0.5-1%) of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid group, which should result in a more defined spot. |
| Cracked Column Bed | - The column ran dry at some point. | - Always maintain the solvent level above the top of the stationary phase. |
Quantitative Data Summary
The following table provides estimated values for yield and purity after purification. These are typical values for the purification of substituted cinnamic acids and may vary depending on the initial purity of the crude material.
| Purification Method | Expected Yield | Expected Purity (by HPLC/NMR) |
| Recrystallization (single) | 60-85% | >98% |
| Recrystallization (double) | 40-70% | >99.5% |
| Column Chromatography | 50-80% | >99% |
Experimental Protocols
Protocol 1: Recrystallization using an Ethanol/Water Solvent System
-
Dissolution: Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum amount of hot ethanol required to completely dissolve the solid with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a boil for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Addition of Anti-Solvent: To the hot, clear ethanolic solution, add hot deionized water dropwise with continuous stirring until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purification by Column Chromatography
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of hexanes and ethyl acetate with a small amount of acetic acid (e.g., 90:10:1 Hexanes:EtOAc:AcOH). Adjust the ratio to obtain an Rf value of approximately 0.3 for the this compound.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column bed.
-
Elution: Elute the column with the chosen solvent system. If necessary, the polarity of the eluent can be gradually increased to facilitate the elution of the compound.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Optimizing 4-Bromo-2-fluorocinnamic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-Bromo-2-fluorocinnamic acid. The information is presented in a question-and-answer format to directly address potential challenges and frequently asked questions (FAQs) encountered during the experimental process.
Troubleshooting Guides
This section addresses common issues that may arise during the synthesis of this compound, primarily via the Knoevenagel condensation of 4-Bromo-2-fluorobenzaldehyde and malonic acid.
Issue 1: Low or No Product Yield
-
Question: My Knoevenagel condensation reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I troubleshoot this?
-
Answer: Low or no yield in the synthesis of this compound can stem from several factors. Systematically investigating the following aspects can help identify and resolve the issue:
-
Catalyst Inactivity: The basic catalyst, typically a secondary amine like piperidine or an organic base like pyridine, is crucial for the reaction to proceed. If the catalyst is old, has been improperly stored, or is of low purity, it may be inactive.
-
Solution: Use a fresh bottle of the catalyst or purify the existing stock. Consider trying an alternative base, such as triethylamine (TEA) in combination with a catalytic amount of piperidine.
-
-
Sub-optimal Reaction Conditions: The reaction temperature and time are critical parameters. The Knoevenagel condensation often requires heating to overcome the activation energy barrier.
-
Solution: Ensure the reaction is heated to the appropriate temperature, typically refluxing in a solvent like ethanol or pyridine. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient heating or premature termination of the reaction will lead to low conversion.
-
-
Presence of Water: The Knoevenagel condensation is a dehydration reaction, and the presence of excess water can inhibit the reaction equilibrium.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
-
Impure Reactants: Impurities in the starting materials, 4-Bromo-2-fluorobenzaldehyde or malonic acid, can interfere with the reaction. For instance, oxidation of the aldehyde to the corresponding carboxylic acid can prevent the desired condensation.
-
Solution: Use high-purity starting materials. If the purity is questionable, consider purifying the 4-Bromo-2-fluorobenzaldehyde by recrystallization or distillation.
-
-
Issue 2: Formation of Side Products
-
Question: I am observing significant amounts of side products in my reaction mixture, complicating purification and reducing the yield of this compound. What are these side products and how can I minimize their formation?
-
Answer: The formation of side products is a common challenge. The most likely side reactions in this synthesis are:
-
Self-condensation of the Aldehyde: Under strongly basic conditions, aromatic aldehydes can undergo self-condensation.
-
Solution: Use a weak base as a catalyst, such as piperidine or pyridine, rather than stronger bases like sodium hydroxide. Using the recommended catalytic amount is also crucial.
-
-
Michael Addition: The α,β-unsaturated product, this compound, can potentially undergo a Michael addition with another molecule of deprotonated malonic acid. This is more likely with prolonged reaction times and higher temperatures.
-
Solution: Monitor the reaction closely by TLC and stop the reaction once the starting aldehyde has been consumed. Avoid excessive heating or unnecessarily long reaction times.
-
-
Decarboxylation of Malonic Acid: At elevated temperatures, malonic acid can decarboxylate to form acetic acid, which will not participate in the desired reaction.
-
Solution: While heating is necessary, avoid excessively high temperatures that might favor decarboxylation over the condensation reaction.
-
-
Frequently Asked Questions (FAQs)
-
Question: What is the most common and reliable method for synthesizing this compound?
-
Answer: The Knoevenagel condensation is the most widely employed and reliable method for the synthesis of this compound. This reaction involves the condensation of 4-Bromo-2-fluorobenzaldehyde with malonic acid in the presence of a basic catalyst. The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as both the solvent and catalyst, is a particularly effective variant for this transformation, as it also facilitates the in-situ decarboxylation of the intermediate.[1][2]
-
Question: What is the role of the catalyst in the Knoevenagel condensation?
-
Answer: The basic catalyst, typically a weak base like piperidine or pyridine, plays a crucial role in deprotonating the active methylene group of malonic acid to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the 4-Bromo-2-fluorobenzaldehyde. The catalyst is regenerated in the process and is only required in catalytic amounts.
-
Question: How can I purify the final product, this compound?
-
Answer: Purification of this compound is typically achieved through recrystallization. After the reaction is complete, the crude product is usually precipitated by acidifying the reaction mixture. The solid product is then collected by filtration and can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain a pure product. Washing the filtered solid with cold water can help remove any remaining catalyst and unreacted malonic acid.[3]
-
Question: What are the safety precautions I should take when performing this synthesis?
-
Answer: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, a lab coat, and chemical-resistant gloves. The reaction should be performed in a well-ventilated fume hood. 4-Bromo-2-fluorobenzaldehyde is an irritant, and pyridine and piperidine are flammable and toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Data Presentation
Table 1: Comparison of Catalysts for Knoevenagel Condensation
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Piperidine | Catalytic amount in a solvent like ethanol or toluene, reflux. | High catalytic activity, readily available. | Can lead to side reactions if used in excess. |
| Pyridine | Used as both solvent and catalyst, reflux. | Effective for decarboxylation (Doebner modification), good yields.[4] | Carcinogenic, requires larger quantities. |
| Triethylamine (TEA) | Used as a base, often with a co-catalyst like piperidine.[5] | Less toxic than pyridine, can be used in various solvents.[5] | May require a co-catalyst for optimal performance.[5] |
| Ammonium Acetate | Used as a catalyst, often in solvent-free or microwave conditions. | Environmentally benign, can give good yields. | May require specific conditions like microwave irradiation for efficiency. |
Table 2: Influence of Reaction Parameters on Yield (General Trends)
| Parameter | Variation | Expected Impact on Yield | Rationale |
| Temperature | Increasing from RT to reflux | Increase | Overcomes activation energy of the reaction. |
| Reaction Time | Increasing | Increase up to a point, then potentially decrease | Initially increases conversion, but prolonged time can lead to side product formation. |
| Catalyst Loading | Increasing catalytic amount | Increase up to an optimal point | Sufficient catalyst is needed for the reaction, but excess can promote side reactions. |
| Solvent Polarity | Varies | Can influence solubility of reactants and intermediates | The choice of solvent can impact reaction rate and yield. |
Experimental Protocols
Detailed Methodology for Knoevenagel Condensation of 4-Bromo-2-fluorobenzaldehyde
This protocol is an adapted method based on standard procedures for Knoevenagel condensations with substituted benzaldehydes.
Materials:
-
4-Bromo-2-fluorobenzaldehyde
-
Malonic acid
-
Pyridine (anhydrous)
-
Piperidine (optional, as co-catalyst)
-
Ethanol (for recrystallization)
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-fluorobenzaldehyde (1 equivalent).
-
Addition of Reagents: Add malonic acid (1.1 to 1.5 equivalents) to the flask.
-
Addition of Catalyst/Solvent: Add anhydrous pyridine to the flask to dissolve the reactants. The amount should be sufficient to ensure good stirring. If using a co-catalyst, a few drops of piperidine can be added.
-
Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any residual pyridine hydrochloride and unreacted malonic acid.
-
Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven or air-dry to a constant weight.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low synthesis yield.
References
Technical Support Center: Synthesis of 4-Bromo-2-fluorocinnamic Acid via Perkin Reaction
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 4-Bromo-2-fluorocinnamic acid using the Perkin reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing a very low yield of this compound. What are the common causes and how can I improve it?
A1: Low yields in the Perkin reaction, especially with substituted benzaldehydes, can be attributed to several factors. Here’s a systematic approach to troubleshooting:
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Moisture Contamination: The Perkin reaction is highly sensitive to moisture, which can hydrolyze the acetic anhydride, rendering it ineffective.
-
Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous sodium acetate and freshly opened or distilled acetic anhydride. A calcium chloride guard tube on the reflux condenser can prevent atmospheric moisture from entering the reaction.[1]
-
-
Suboptimal Reaction Temperature: The Perkin reaction typically requires high temperatures to proceed to completion.[2]
-
Impurity of Reactants: The purity of the starting materials, particularly the 4-bromo-2-fluorobenzaldehyde, is crucial. Impurities can lead to side reactions and lower the yield.
-
Solution: Use highly pure 4-bromo-2-fluorobenzaldehyde. If necessary, purify the aldehyde by recrystallization or distillation before use.
-
-
Inefficient Mixing: A heterogeneous reaction mixture due to inadequate stirring can lead to incomplete reaction.
-
Solution: Use a magnetic stirrer and a stir bar of an appropriate size to ensure the reaction mixture is continuously and vigorously stirred.
-
-
Suboptimal Base: The choice and quality of the basic catalyst are important.
-
Solution: Anhydrous sodium acetate or potassium acetate are commonly used.[2] Ensure the base is finely powdered and anhydrous for optimal reactivity.
-
Q2: My reaction mixture is turning dark and forming a tar-like substance. What is causing this and how can I prevent it?
A2: The formation of dark, resinous materials is a common issue in the Perkin reaction, often due to polymerization or other side reactions occurring at high temperatures.[5]
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Localized Overheating: Hot spots in the reaction flask can promote the formation of tar.
-
Solution: Ensure uniform heating by using an oil bath or a heating mantle with efficient stirring.
-
-
Concentration of Reactants: High concentrations of reactants can sometimes lead to increased side product formation.
-
Solution: While the Perkin reaction is often run neat, if tar formation is severe, consider using a high-boiling inert solvent to help distribute the heat more evenly.
-
-
Reaction Time: Prolonged heating can sometimes lead to decomposition and tar formation.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid unnecessary prolonged heating.
-
Q3: How do the bromine and fluorine substituents on the benzaldehyde affect the reaction?
A3: The electron-withdrawing nature of the fluorine and bromine atoms can influence the reactivity of the 4-bromo-2-fluorobenzaldehyde. The fluorine atom, being highly electronegative, can affect the electrophilicity of the carbonyl carbon. While electron-withdrawing groups can sometimes increase the reactivity of the aldehyde towards nucleophilic attack, they can also influence side reactions. The overall electronic effect of these substituents should be considered when optimizing reaction conditions.
Q4: I am having trouble purifying the final product. What is an effective purification method?
A4: The purification of this compound typically involves the following steps after the initial work-up:
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Removal of Unreacted Aldehyde: After hydrolyzing the reaction mixture with water, make the solution basic with a sodium carbonate solution.[3] This converts the cinnamic acid to its soluble sodium salt. Any unreacted 4-bromo-2-fluorobenzaldehyde can then be removed by steam distillation or extraction with an organic solvent.[4]
-
Decolorization: If the solution is colored due to impurities, it can be treated with activated charcoal and then filtered while hot.[6]
-
Precipitation: Acidify the cool, clear filtrate with a dilute acid (e.g., HCl) to a pH of approximately 2.[3] The this compound will precipitate out of the solution. Cooling the mixture in an ice bath will maximize precipitation.[1]
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to obtain pure crystals.[3]
Quantitative Data
The yield of the Perkin reaction can be influenced by the substituents on the aromatic aldehyde. The following table provides a summary of reported yields for various substituted cinnamic acids, which can serve as a reference for expected outcomes.
| Substituent on Benzaldehyde | Reported Yield (%) |
| Unsubstituted | 70-75 |
| 4-Methyl | ~70 |
| 2-Chloro | ~71 |
| 4-Chloro | 52 |
| 2-Nitro | 75 |
| 4-Nitro | 82 |
| 2,6-Dichloro | 82 |
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established methods for the Perkin reaction with substituted benzaldehydes.[3][4]
Materials:
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4-Bromo-2-fluorobenzaldehyde
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Acetic anhydride
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Anhydrous sodium acetate
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Concentrated Hydrochloric acid (HCl)
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Saturated sodium carbonate solution
-
Ethanol
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Activated charcoal (optional)
-
Distilled water
Equipment:
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Round-bottom flask (250 mL)
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Reflux condenser with a calcium chloride guard tube
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Heating mantle or oil bath
-
Magnetic stirrer and stir bar
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Beakers
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Büchner funnel and filter flask
-
Separatory funnel
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pH paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 4-Bromo-2-fluorobenzaldehyde (e.g., 0.1 mol), acetic anhydride (e.g., 0.2 mol), and finely powdered anhydrous sodium acetate (e.g., 0.1 mol).[4] Add a magnetic stir bar.
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Heating: Attach a reflux condenser fitted with a calcium chloride guard tube. Heat the mixture in a preheated oil bath or heating mantle to 180°C with continuous and vigorous stirring for 5 hours.[4]
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Work-up and Hydrolysis: Allow the reaction mixture to cool slightly and then carefully pour the hot mixture into a beaker containing 100 mL of water. Boil the mixture for 15-20 minutes to hydrolyze any unreacted acetic anhydride.[3]
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Neutralization and Extraction: Add a saturated sodium carbonate solution to the mixture until it is alkaline (check with pH paper). This will convert the product into its soluble sodium salt. If unreacted aldehyde is present as an oil, it can be removed by steam distillation or by transferring the mixture to a separatory funnel and extracting with an organic solvent like diethyl ether.[3][4]
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture to boiling. Filter the hot solution to remove the charcoal.[6]
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Precipitation: Cool the filtrate to room temperature and then place it in an ice bath. Slowly add concentrated hydrochloric acid with constant stirring until the solution is acidic (pH ~2). A precipitate of this compound will form.[3]
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Purification: Collect the crude product by vacuum filtration using a Büchner funnel and wash the crystals with cold water.[4] Further purify the product by recrystallization from an ethanol-water mixture.
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Drying and Characterization: Dry the purified crystals and determine the yield. Characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).
Visualizations
Perkin Reaction Workflow
Caption: Experimental workflow for the Perkin reaction.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low cinnamic acid yield.
References
Technical Support Center: Synthesis of 4-Bromo-2-fluorocinnamic Acid
Welcome to the technical support center for the synthesis of 4-Bromo-2-fluorocinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential side products during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: this compound is typically synthesized from 4-Bromo-2-fluorobenzaldehyde through several common condensation reactions. The most frequently employed methods are the Knoevenagel condensation, the Perkin reaction, and the Heck reaction. Each of these methods has distinct advantages and potential for the formation of specific side products.
Q2: I am seeing a significant amount of starting material (4-Bromo-2-fluorobenzaldehyde) remaining in my reaction mixture. What could be the cause?
A2: Incomplete conversion is a common issue and can arise from several factors depending on the reaction method:
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Knoevenagel Condensation: Catalyst inactivity (e.g., poor quality or insufficient amount of piperidine or pyridine) or insufficient reaction time and temperature can lead to incomplete conversion. The steric hindrance from the ortho-fluoro substituent on the benzaldehyde can also slow down the reaction rate.[1]
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Perkin Reaction: This reaction is highly sensitive to moisture, which can hydrolyze the acetic anhydride reagent. Ensure all glassware is thoroughly dried and use anhydrous reagents. Additionally, the Perkin reaction often requires high temperatures (around 180°C) and prolonged reaction times to proceed to completion.[1]
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Heck Reaction: Deactivation of the palladium catalyst by air or impurities can halt the reaction. It is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the process. The choice of ligand and base is also critical for efficient catalysis.
Q3: My final product is discolored or appears as a resinous material. What are the likely impurities?
A3: The formation of colored or resinous byproducts is often associated with the self-condensation of the starting aldehyde, especially under basic conditions at elevated temperatures.[1] In the context of 4-Bromo-2-fluorobenzaldehyde, the electron-withdrawing nature of the fluorine and bromine atoms can influence its reactivity.
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Perkin Reaction: This reaction is particularly prone to forming dark, resinous materials due to the high temperatures employed.[1]
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Knoevenagel Condensation: While generally cleaner, side reactions can still lead to colored impurities, especially if strong bases are used, which might promote polymerization or other side reactions.
Troubleshooting Guides by Reaction Type
Below are detailed troubleshooting guides for the most common synthesis methods for this compound.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of 4-Bromo-2-fluorobenzaldehyde with an active methylene compound, typically malonic acid, in the presence of a basic catalyst.
Potential Side Products and Issues:
| Issue / Side Product | Likely Cause | Troubleshooting / Mitigation |
| Unreacted 4-Bromo-2-fluorobenzaldehyde | Insufficient catalyst, low reaction temperature, or short reaction time. Steric hindrance from the ortho-fluoro group.[1] | Increase catalyst loading (e.g., piperidine or pyridine). Ensure the reaction is refluxed for an adequate duration. Monitor reaction progress by TLC. |
| (4-Bromo-2-fluorophenyl)methylidenemalonic acid | Incomplete decarboxylation of the intermediate. | In the Doebner modification, using pyridine as a solvent and ensuring sufficient heating promotes decarboxylation.[1] |
| Michael Addition Product | Use of a strong base can lead to the addition of a second molecule of malonic acid enolate to the product.[1] | Use a weaker base catalyst like piperidine or pyridine instead of stronger bases like sodium hydroxide. |
| Polymerization/Resinous Materials | Self-condensation of the aldehyde, especially with stronger bases or at very high temperatures. | Use purified 4-Bromo-2-fluorobenzaldehyde. Maintain the recommended reaction temperature. |
Experimental Workflow: Knoevenagel Condensation
Perkin Reaction
The Perkin reaction utilizes the condensation of 4-Bromo-2-fluorobenzaldehyde with an acid anhydride (commonly acetic anhydride) in the presence of its corresponding alkali salt (e.g., sodium acetate).[2]
Potential Side Products and Issues:
| Issue / Side Product | Likely Cause | Troubleshooting / Mitigation |
| Low Yield | Presence of moisture hydrolyzing the acetic anhydride. Impure starting aldehyde. Insufficient temperature or reaction time.[1] | Use oven-dried glassware and anhydrous reagents. Use freshly distilled or purified 4-Bromo-2-fluorobenzaldehyde. Ensure the reaction temperature reaches ~180°C and is maintained for several hours.[1] |
| 4-Bromo-2-fluorobenzoic acid | Oxidation of the starting aldehyde upon exposure to air. | Use freshly distilled or purified 4-Bromo-2-fluorobenzaldehyde. |
| Resinous/Polymeric Byproducts | Self-condensation of the aldehyde at high temperatures.[1] | Maintain the reaction temperature within the recommended range. Purify the starting aldehyde. |
| Decarboxylation Product (e.g., 4-Bromo-2-fluorostyrene derivative) | A minor side reaction of the intermediate mixed anhydride can lead to decarboxylation. | This is generally a minor pathway in the Perkin reaction. Purification by recrystallization should remove this impurity. |
Signaling Pathway: Perkin Reaction Mechanism
Heck Reaction
The Heck reaction is a palladium-catalyzed coupling of 4-Bromo-2-fluorobenzaldehyde (as an aryl halide, though less reactive than an aryl iodide) with an alkene, such as acrylic acid.
Potential Side Products and Issues:
| Issue / Side Product | Likely Cause | Troubleshooting / Mitigation |
| Low or No Reactivity | Palladium catalyst deactivation. Aryl bromide is less reactive than aryl iodide. | Use an inert atmosphere. Consider using a more reactive palladium catalyst or a ligand that promotes oxidative addition. Using an aryl iodide precursor may be more efficient. |
| Homocoupling of Aryl Halide | Side reaction at higher temperatures leading to a biaryl compound.[1] | Optimize reaction temperature. Use a suitable catalyst system that favors cross-coupling. |
| Double Addition to Alkene | A second molecule of the aryl halide adds to the product.[1] | Control stoichiometry carefully. Optimize reaction conditions to favor mono-arylation. |
Experimental Protocols
Knoevenagel-Doebner Condensation of 4-Bromo-2-fluorobenzaldehyde
-
Apparatus: Round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Reagents:
-
4-Bromo-2-fluorobenzaldehyde (1 equivalent)
-
Malonic acid (1.1 - 1.5 equivalents)
-
Pyridine (as solvent)
-
Piperidine (catalytic amount, e.g., 0.1 equivalents)
-
-
Procedure:
-
To the round-bottom flask, add 4-Bromo-2-fluorobenzaldehyde, malonic acid, and pyridine.
-
Add the catalytic amount of piperidine.
-
Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction for the evolution of carbon dioxide, indicating the decarboxylation step.
-
After completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing a mixture of cold water and concentrated hydrochloric acid to precipitate the product.
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Stir until precipitation is complete.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).[1]
-
Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
This technical support guide provides a starting point for troubleshooting the synthesis of this compound. For more specific issues, consulting detailed research articles or patents on this particular synthesis is recommended.
References
removing unreacted starting materials from 4-Bromo-2-fluorocinnamic acid
Technical Support Center: Purification of 4-Bromo-2-fluorocinnamic Acid
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted starting materials from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via Knoevenagel condensation?
A1: The most common impurities are the unreacted starting materials: 4-bromo-2-fluorobenzaldehyde and malonic acid.
Q2: What is the general strategy for purifying this compound?
A2: A two-step purification strategy is highly effective. The first step is an acid-base extraction to separate the acidic product (this compound) and unreacted malonic acid from the neutral starting material (4-bromo-2-fluorobenzaldehyde). The second step is recrystallization to separate the desired product from the highly water-soluble malonic acid.
Q3: Why is acid-base extraction a suitable first step for purification?
A3: Acid-base extraction is ideal because it separates compounds based on their acidic or basic properties. This compound and malonic acid are acidic and will react with a base (like sodium bicarbonate) to form water-soluble salts. 4-bromo-2-fluorobenzaldehyde is a neutral compound and will remain in the organic solvent layer, allowing for effective separation.[1][2][3]
Q4: How do I choose an appropriate solvent for recrystallization?
A4: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixed solvent system, such as ethanol/water or methanol/water, is often effective for cinnamic acid derivatives.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Acid-Base Extraction Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Milky/Cloudy Organic Layer After Extraction | Emulsion formation, often due to vigorous shaking or similar densities of the organic and aqueous layers. | - Allow the separatory funnel to stand undisturbed for a longer period. - Gently swirl the funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. |
| Low Yield of Precipitated Product After Acidification | - Incomplete extraction of the acidic product into the aqueous layer. - Insufficient acidification of the aqueous layer. - The product may have some solubility in the acidic aqueous solution. | - Perform multiple extractions (2-3 times) with the basic solution to ensure all the acidic product is transferred to the aqueous phase. - Check the pH of the aqueous layer with pH paper after adding acid to ensure it is sufficiently acidic (pH < 4) for complete precipitation. - After precipitation, cool the aqueous solution in an ice bath to minimize the solubility of the product before filtration. |
| Precipitate is Oily or Gummy | The product may be "oiling out" if the temperature of the solution is above its melting point upon precipitation. | - Cool the aqueous solution in an ice bath before and during acidification to keep the temperature low. - Add the acid slowly while stirring vigorously to dissipate any heat generated. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Product Does Not Dissolve in Hot Solvent | - Incorrect solvent choice. - Insufficient solvent volume. | - Select a more appropriate solvent where the product has higher solubility at elevated temperatures (see Data Presentation table). - Add more hot solvent in small increments until the product fully dissolves. |
| No Crystals Form Upon Cooling | - Too much solvent was used. - The solution is supersaturated but requires nucleation. | - Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again. - Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. - Add a seed crystal of pure this compound. |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. | - Add a small amount of a "good" solvent (one in which the product is more soluble) to the hot mixture to lower the saturation temperature. - Allow the solution to cool more slowly to encourage crystal formation at a temperature below the melting point. |
| Low Recovery of Purified Product | - Too much solvent was used for dissolution. - Premature crystallization during hot filtration. - The crystals were washed with too much cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
Data Presentation
The selection of an appropriate solvent system is critical for both extraction and recrystallization. The following table summarizes the solubility of this compound and its unreacted starting materials in common laboratory solvents.
| Compound | Water | Ethanol | Methanol | Ethyl Acetate | Dichloromethane | Hexane |
| This compound | Insoluble[5] | Soluble | Soluble | Soluble | Sparingly Soluble | Insoluble |
| 4-bromo-2-fluorobenzaldehyde | Insoluble[6][7][8] | Soluble | Soluble | Soluble | Soluble | Sparingly Soluble |
| Malonic Acid | Highly Soluble (73 g/100mL at 20°C)[9][10] | Soluble | Highly Soluble | Sparingly Soluble | Insoluble | Insoluble[11] |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of 4-bromo-2-fluorobenzaldehyde
Objective: To separate the acidic this compound and malonic acid from the neutral 4-bromo-2-fluorobenzaldehyde.
Materials:
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Crude this compound
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Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
3M Hydrochloric acid (HCl)
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Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate, in an Erlenmeyer flask.
-
Transfer: Transfer the solution to a separatory funnel.
-
Extraction: Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
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Separation: Allow the layers to separate. The top layer will be the organic phase containing the neutral 4-bromo-2-fluorobenzaldehyde, and the bottom layer will be the aqueous phase containing the sodium salts of this compound and malonic acid.
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Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask.
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Repeat Extraction: For optimal separation, repeat the extraction of the organic layer with a fresh portion of saturated sodium bicarbonate solution. Combine the aqueous layers.
-
Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add 3M HCl while stirring until the solution is acidic (pH < 4, check with pH paper). A white precipitate of this compound and dissolved malonic acid will form.
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Isolation: Collect the precipitate by vacuum filtration, washing with a small amount of cold deionized water.
Protocol 2: Recrystallization for Removal of Malonic Acid
Objective: To purify this compound from the highly water-soluble malonic acid.
Materials:
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Crude this compound (from Protocol 1)
-
Ethanol
-
Deionized water
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Erlenmeyer flasks
-
Hotplate with magnetic stirrer
-
Büchner funnel and filter flask
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Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to completely dissolve the solid with gentle heating and stirring.
-
Addition of Anti-Solvent: Once the solid is fully dissolved, slowly add hot deionized water dropwise to the solution until it becomes slightly turbid (cloudy). This indicates that the solution is saturated.
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Clarification: Add a few drops of hot ethanol back into the solution until the turbidity just disappears, resulting in a clear, saturated solution.
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Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities (malonic acid).
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification of this compound.
References
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. vernier.com [vernier.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound CAS#: 149947-19-3 [m.chemicalbook.com]
- 6. parchem.com [parchem.com]
- 7. 4-Bromo-2-fluorobenzaldehyde, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. atamankimya.com [atamankimya.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scale-Up Synthesis of 4-Bromo-2-fluorocinnamic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 4-Bromo-2-fluorocinnamic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its primary challenges on a larger scale?
A1: The most prevalent method for synthesizing this compound is the Perkin reaction.[1][2] This involves the condensation of 4-bromo-2-fluorobenzaldehyde with acetic anhydride in the presence of a weak base, such as anhydrous sodium or potassium acetate.[1][2]
Key scale-up challenges include:
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Heat Management: The Perkin reaction is typically conducted at high temperatures (around 180°C), and maintaining uniform heat distribution in a large reactor can be difficult.[1] Localized overheating can lead to the formation of degradation products.
-
Side Reactions: At elevated temperatures, side reactions become more prominent. A common issue is the formation of dark, resinous byproducts resulting from the self-condensation of 4-bromo-2-fluorobenzaldehyde.[1][3]
-
Reaction Time: This reaction often requires long durations (3-5 hours or more) to achieve completion, which can be a constraint in a production environment.[1][4]
-
Product Isolation and Purification: this compound has low solubility in water, which is often used to precipitate the product.[5][6][7] However, co-precipitation of impurities can complicate purification. Recrystallization from organic solvents may be necessary, which introduces challenges related to solvent handling and recovery at scale.
Q2: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve it?
A2: Low yields in the Perkin reaction for this compound can stem from several factors:
-
Moisture: The reaction is highly sensitive to moisture, which can hydrolyze the acetic anhydride, rendering it inactive.[1] Ensure all reactants, solvents, and equipment are thoroughly dried.
-
Impure Reactants: The starting material, 4-bromo-2-fluorobenzaldehyde, can oxidize to 4-bromo-2-fluorobenzoic acid if exposed to air for prolonged periods.[1] Using freshly purified aldehyde is recommended.
-
Suboptimal Reaction Conditions: Inadequate temperature or insufficient reaction time can lead to incomplete conversion.[1] Careful monitoring and optimization of these parameters are crucial.
-
Base Quality: The basic catalyst, typically anhydrous sodium acetate, must be of high purity and truly anhydrous.
Q3: I am observing the formation of a significant amount of dark, tar-like material in my reaction vessel. What is this, and how can I prevent it?
A3: The formation of dark, resinous material is a frequent problem in the Perkin reaction, especially at high temperatures.[1] This is often due to the self-condensation of the aldehyde or other polymerization side reactions under basic conditions.[1][3] To mitigate this:
-
Temperature Control: Avoid exceeding the optimal reaction temperature. Implement a robust temperature control system for the reactor.
-
Reaction Time: While a sufficient reaction time is necessary, excessively long durations at high temperatures can promote byproduct formation. Monitor the reaction progress to determine the optimal endpoint.
-
Purity of Aldehyde: Use high-purity 4-bromo-2-fluorobenzaldehyde to minimize potential side reactions.
Q4: What are the best practices for purifying this compound on a large scale?
A4: Large-scale purification of this compound typically involves the following steps:
-
Precipitation: After the reaction is complete, the mixture is often poured into water to precipitate the crude product.
-
Filtration and Washing: The crude solid is collected by filtration and washed thoroughly with water to remove water-soluble impurities.
-
Recrystallization: The most effective method for purification is recrystallization from a suitable solvent. Given its limited solubility in water, organic solvents such as ethanol, ethyl acetate, or a mixture of solvents may be required.[6][7] Solvent selection should also consider safety, environmental impact, and ease of recovery at an industrial scale.
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Drying: The purified product should be dried under vacuum to remove residual solvents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Presence of moisture in reactants or reaction setup. | Ensure all glassware is oven-dried. Use anhydrous reagents and perform the reaction under an inert atmosphere (e.g., nitrogen). |
| Impurity of 4-bromo-2-fluorobenzaldehyde. | Purify the aldehyde by distillation or recrystallization before use. | |
| Insufficient reaction temperature or time. | Monitor the internal reaction temperature closely. Optimize the reaction time by tracking the disappearance of the starting material using techniques like TLC or HPLC. | |
| Formation of Dark/Resinous Byproducts | Reaction temperature is too high. | Maintain strict temperature control. Use a reactor with efficient heat transfer capabilities. |
| Prolonged reaction time. | Determine the optimal reaction endpoint to avoid extended heating. | |
| Product is Difficult to Purify | Co-precipitation of impurities. | Optimize the precipitation step. Consider a multi-step purification process, such as a primary precipitation followed by recrystallization. |
| Inefficient recrystallization. | Screen for the optimal recrystallization solvent or solvent system. Employ techniques like hot filtration to remove insoluble impurities. | |
| Incomplete Reaction | Inadequate mixing in the reactor. | Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Poor quality of the base catalyst. | Use a high-purity, anhydrous grade of sodium or potassium acetate. |
Experimental Protocols
Representative Lab-Scale Synthesis of this compound via Perkin Reaction
Materials:
-
4-Bromo-2-fluorobenzaldehyde (1.0 eq)
-
Acetic anhydride (3.0 eq)
-
Anhydrous sodium acetate (1.5 eq)
Procedure:
-
A mechanically stirred reaction vessel is charged with 4-bromo-2-fluorobenzaldehyde, acetic anhydride, and anhydrous sodium acetate.
-
The reaction mixture is heated to 180°C and maintained at this temperature for 5 hours with continuous stirring.
-
After the reaction is complete, the mixture is allowed to cool to approximately 100°C.
-
The hot mixture is carefully poured into a larger vessel containing deionized water, which results in the precipitation of the crude product.
-
The mixture is stirred and allowed to cool to room temperature.
-
The crude this compound is collected by filtration.
-
The solid is washed with copious amounts of deionized water to remove any remaining acetic acid and other water-soluble impurities.
-
The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to yield the purified this compound.
-
The purified crystals are dried in a vacuum oven.
Scale-Up Considerations:
-
Heat Transfer: In a large reactor, the surface-area-to-volume ratio decreases, making heat transfer less efficient. A jacketed reactor with a reliable heating and cooling system is essential.
-
Mixing: Efficient agitation is critical to ensure homogeneity and uniform heat distribution. The type of agitator and stirring speed should be carefully selected based on the reactor geometry and reaction mass properties.
-
Material Transfer: The transfer of hot, corrosive, or viscous materials must be carefully planned and executed using appropriate pumps and transfer lines.
-
Safety: A thorough safety review should be conducted to address the risks associated with high temperatures, handling of acetic anhydride, and potential runaway reactions.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 4-Bromo-2-fluorobenzaldehyde | C₇H₄BrFO | 203.01 | 58-62 | Light yellow to beige solid |
| This compound | C₉H₆BrFO₂ | 245.05 | 213-217 | Pale yellow-grey powder |
Table 2: Typical Reaction Parameters and Expected Outcomes (Lab-Scale)
| Parameter | Value | Expected Outcome |
| Reaction Temperature | 180°C | Completion within 5-8 hours |
| Reactant Ratio (Aldehyde:Anhydride:Base) | 1 : 3 : 1.5 | Good conversion |
| Expected Yield (after purification) | 60-75% | Varies based on optimization |
| Purity (by HPLC) | >98% | After proper recrystallization |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or impure product in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. jocpr.com [jocpr.com]
- 4. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 5. This compound CAS#: 149947-19-3 [m.chemicalbook.com]
- 6. CAS 50663-21-3: 4-bromocinnamic acid | CymitQuimica [cymitquimica.com]
- 7. 4-Bromocinnamic acid, predominantly trans, 97+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
Technical Support Center: Purity Assessment of 4-Bromo-2-fluorocinnamic Acid
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the analytical techniques for assessing the purity of 4-Bromo-2-fluorocinnamic acid. It includes frequently asked questions (FAQs) with experimental protocols and troubleshooting guides to address common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of this compound?
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common methods are:
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for quantitative purity analysis. It separates the main compound from its impurities based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1][2] UV detection is commonly employed for quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and identification of impurities.[1] By analyzing the chemical shifts, integration, and coupling patterns, one can confirm the identity of the main compound and detect the presence of structurally different impurities.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of this compound (C₉H₆BrFO₂: 245.05 g/mol ).[3][4][5] When coupled with a chromatographic technique like HPLC or Gas Chromatography (GC-MS), it becomes a highly specific method for identifying and quantifying impurities.
A comprehensive purity assessment often involves using HPLC for quantitative analysis and NMR or LC-MS for structural confirmation and identification of any detected impurities.
Q2: How can High-Performance Liquid Chromatography (HPLC) be used for a quantitative purity assessment?
Reverse-phase HPLC (RP-HPLC) is the standard method for determining the purity of this compound and related compounds. The carboxylic acid group in the molecule necessitates the use of an acidified mobile phase to ensure good peak shape by suppressing its ionization.[6]
This protocol outlines a general method for the quantitative purity assessment of this compound.
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Instrumentation | HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid.[6] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Phosphoric Acid. |
| Gradient Elution | 0-2 min: 10% B; 2-17 min: 10% to 90% B; 17-22 min: 90% B; 22.1-27 min: 10% B. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection Wavelength | 254 nm or 290 nm.[7] |
| Injection Volume | 5-10 µL. |
| Sample Preparation | Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection. |
Mandatory Visualization: HPLC Experimental Workflow
Caption: General workflow for the HPLC purity analysis of this compound.
Q3: What role does Nuclear Magnetic Resonance (NMR) spectroscopy play in purity analysis?
NMR spectroscopy is a primary technique for the structural elucidation and confirmation of this compound. For purity assessment, ¹H NMR is particularly useful for detecting and quantifying impurities that have different proton environments compared to the main analyte. The purity can be estimated by comparing the integral of impurity peaks to the integral of known peaks from the compound of interest, often against a certified internal standard for absolute quantification.
Data Presentation: ¹H NMR Parameters
| Parameter | Recommended Conditions |
| Instrumentation | 300 MHz or higher NMR spectrometer. |
| Solvent | Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃). |
| Sample Preparation | Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent. |
| Internal Standard | For quantitative NMR (qNMR), a certified internal standard with a known purity and non-overlapping peaks (e.g., maleic acid, dimethyl sulfone) should be used. |
| Analysis | Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Process the data, including phasing and baseline correction, and integrate all peaks. |
Q4: How is Mass Spectrometry (MS) utilized for purity confirmation?
Mass spectrometry confirms the identity of this compound by verifying its molecular weight. When coupled with a separation technique (LC-MS), it can also identify impurities by providing molecular weight information for each separated peak in the chromatogram.
Data Presentation: Key Mass Spectrometry Data
| Parameter | Value | Reference |
| Chemical Formula | C₉H₆BrFO₂ | [3][4][8] |
| Molecular Weight | 245.05 g/mol | [4][5] |
| Ionization Mode | Electrospray Ionization (ESI), negative mode, is typically effective for carboxylic acids. | |
| Expected Ion (ESI-) | [M-H]⁻ at m/z 243.95 | Calculated |
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC analysis of this compound.
Problem: My HPLC peak for this compound is tailing.
Peak tailing is a common issue when analyzing acidic compounds and can affect the accuracy of integration and quantification.[9]
-
Possible Cause 1: Secondary Silanol Interactions. The carboxylic acid group can interact with residual acidic silanol groups on the silica-based stationary phase, causing tailing.[6][9]
-
Solution: Suppress the ionization of the carboxylic acid by lowering the pH of the mobile phase. Add an acidic modifier like 0.1% formic acid or phosphoric acid to both the aqueous and organic mobile phase components. A pH of 2.5-3.0 is often effective.[6]
-
-
Possible Cause 2: Column Contamination or Degradation. Accumulation of strongly retained compounds on the column can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase columns).[6] If performance does not improve, replace the guard column or the analytical column.
-
-
Possible Cause 3: Sample Overload. Injecting too much sample can saturate the column.[6]
-
Solution: Dilute the sample or reduce the injection volume.[6]
-
Mandatory Visualization: Peak Tailing Troubleshooting Workflow
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Problem: I am seeing poor resolution between my main peak and an impurity.
Poor resolution, where peaks overlap, compromises accurate quantification.
-
Possible Cause 1: Mobile Phase Strength. The mobile phase may be too strong (too much organic solvent), causing components to elute too quickly and without adequate separation.
-
Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase.[6] This will increase retention times and provide more opportunity for separation. Adjusting the gradient slope to be shallower can also significantly improve resolution.
-
-
Possible Cause 2: Incorrect Organic Modifier. The choice of organic solvent affects selectivity.
-
Solution: If using methanol, try switching to acetonitrile, or vice versa.[6] These solvents have different properties and can alter the elution order, potentially resolving co-eluting peaks.
-
Data Presentation: Comparison of Common Organic Modifiers
| Property | Acetonitrile | Methanol |
| Eluting Strength | Stronger | Weaker |
| Polarity | Less Polar | More Polar |
| UV Cutoff | ~190 nm | ~205 nm |
| Viscosity | Lower | Higher |
| Selectivity | Often provides different selectivity compared to methanol, which can be beneficial for separating closely related compounds.[6] | Its protic nature can offer unique interactions and improve resolution in some cases. |
Problem: The retention time of my analyte is drifting between injections.
Unstable retention times can indicate a problem with the HPLC system or method, affecting the reliability of peak identification.
-
Possible Cause 1: Insufficient Column Equilibration. The column must be fully equilibrated with the initial mobile phase conditions before the first injection and between runs.[6]
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the starting mobile phase until a stable baseline is achieved.[6]
-
-
Possible Cause 2: Mobile Phase Issues. The composition of the mobile phase may be changing due to evaporation of the more volatile organic solvent or inconsistent mixing by the pump.[6]
-
Solution: Cover solvent reservoirs to minimize evaporation.[6] If using an online mixer, ensure it is functioning correctly. Pre-mixing the mobile phase can also ensure consistency.
-
-
Possible Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature for the analytical column.
-
Mandatory Visualization: Factors Affecting Retention Time Stability
Caption: Key factors that contribute to achieving stable HPLC retention times.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound [webbook.nist.gov]
- 4. strem.com [strem.com]
- 5. 149947-19-3 | this compound - Fluoropharm [fluoropharm.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 149947-19-3 | 2921-B-03 | MDL MFCD00143267 | this compound | SynQuest Laboratories [synquestlabs.com]
- 9. hplc.eu [hplc.eu]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-2-fluorocinnamic Acid and 4-Bromocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4-Bromo-2-fluorocinnamic acid and 4-bromocinnamic acid. The introduction of a fluorine atom at the ortho position to the carboxylic acid group in this compound significantly influences its electronic properties and, consequently, its reactivity in various organic transformations. This comparison is supported by theoretical principles, physicochemical data, and representative experimental protocols.
Physicochemical Properties
The electronic properties of the substituents on the aromatic ring play a crucial role in determining the reactivity of the entire molecule. The acidity of the carboxylic acid, influenced by these substituents, is a key indicator of the electrophilicity of the carbonyl carbon and the overall electron density of the aromatic ring.
| Property | This compound | 4-Bromocinnamic acid |
| Molecular Formula | C₉H₆BrFO₂ | C₉H₇BrO₂ |
| Molecular Weight | 245.05 g/mol | 227.05 g/mol |
| Predicted pKa | 4.20 ± 0.13[1] | 4.35 ± 0.10[2] |
| Hammett Constant (σp-Br) | +0.23 | +0.23 |
| Hammett Constant (σo-F) | +0.92 (approx.) | N/A |
The lower predicted pKa of this compound suggests it is a slightly stronger acid than 4-bromocinnamic acid[1][2]. This is attributed to the strong electron-withdrawing inductive effect of the ortho-fluorine atom, which stabilizes the carboxylate anion.
Theoretical Reactivity Comparison
The reactivity of these two compounds can be rationalized by considering the electronic effects of the substituents on the aromatic ring and the acrylic acid moiety.
1. Reactivity of the Carboxylic Acid Group (Nucleophilic Acyl Substitution):
The carboxylic acid group can undergo reactions such as esterification and amide bond formation. The rate of these reactions is largely dependent on the electrophilicity of the carbonyl carbon.
-
This compound: The presence of the ortho-fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Therefore, this compound is expected to be more reactive towards nucleophilic acyl substitution compared to 4-bromocinnamic acid.
-
4-Bromocinnamic acid: The para-bromo substituent also has an electron-withdrawing inductive effect, but it is less pronounced at the carbonyl carbon compared to the ortho-fluoro substituent.
2. Reactivity of the Aromatic Ring (Palladium-Catalyzed Cross-Coupling Reactions):
The carbon-bromine bond on the aromatic ring is a key site for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. The efficiency of these reactions is influenced by the ease of oxidative addition of the aryl bromide to the palladium catalyst.
-
This compound: The electron-withdrawing ortho-fluoro group can decrease the electron density of the C-Br bond, potentially making oxidative addition slightly more favorable. However, the steric hindrance from the ortho-fluoro group might counteract this electronic effect, potentially slowing down the reaction rate depending on the specific catalyst and reaction conditions.
-
4-Bromocinnamic acid: This compound is a standard substrate for many cross-coupling reactions. The electronic effect of the para-bromo group is well-understood and generally leads to predictable reactivity.
3. Reactivity of the Alkene Group (Electrophilic Addition):
The double bond of the cinnamic acid moiety can undergo electrophilic addition reactions, such as bromination. The rate of this reaction is influenced by the electron density of the double bond.
-
This compound: The combined electron-withdrawing effects of the 4-bromo and 2-fluoro substituents decrease the electron density of the entire conjugated system, including the alkene double bond. This deactivation makes the alkene less nucleophilic and therefore less reactive towards electrophiles compared to 4-bromocinnamic acid.
-
4-Bromocinnamic acid: The electron-withdrawing effect of the para-bromo group also deactivates the double bond, but to a lesser extent than the combined effect in the fluorinated analogue.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below. These protocols are adapted from established literature procedures for similar substrates and may require optimization for specific experimental setups.
Synthesis of Cinnamic Acids
A common method for the synthesis of cinnamic acids is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base.
Protocol 1: Synthesis of 4-Bromocinnamic Acid
-
Reactants: 4-Bromobenzaldehyde, acetic anhydride, and triethylamine.
-
Procedure:
-
Combine 4-bromobenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and triethylamine (1.5 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux at 140-150 °C for 4-6 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly add a 10% aqueous solution of hydrochloric acid with stirring until the pH is acidic, causing the product to precipitate.
-
Filter the crude product, wash thoroughly with cold water, and dry.
-
Recrystallize the solid from ethanol/water to obtain pure 4-bromocinnamic acid.
-
Protocol 2: Synthesis of this compound
-
Reactants: 4-Bromo-2-fluorobenzaldehyde, acetic anhydride, and potassium acetate.
-
Procedure:
-
Follow the same procedure as for 4-bromocinnamic acid, substituting 4-bromobenzaldehyde with 4-bromo-2-fluorobenzaldehyde and triethylamine with anhydrous potassium acetate (2 equivalents).
-
The reaction may require a slightly longer reaction time or higher temperature due to the electronic effects of the fluoro group.
-
Workup and purification are performed in the same manner.
-
Comparative Reactivity Experiments
Protocol 3: Comparative Esterification (Fischer Esterification)
This experiment compares the rate of esterification of the two cinnamic acids with methanol under acidic catalysis.
-
Setup: Prepare two parallel reactions, one with this compound and one with 4-bromocinnamic acid.
-
Procedure:
-
In each of two separate round-bottom flasks, dissolve the respective cinnamic acid (1 equivalent) in an excess of methanol (e.g., 20 equivalents).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to each flask.
-
Heat both reaction mixtures to reflux.
-
Monitor the progress of each reaction over time by taking small aliquots and analyzing them by a suitable method (e.g., TLC, GC, or ¹H NMR) to determine the extent of conversion to the methyl ester.
-
The reaction that reaches completion or a higher conversion in a shorter amount of time is considered more reactive.
-
Protocol 4: Comparative Suzuki-Miyaura Coupling
This experiment compares the yield of the Suzuki-Miyaura coupling of the two bromo-cinnamic acids with phenylboronic acid.
-
Setup: Prepare two parallel reactions under identical conditions.
-
Procedure:
-
In each of two separate Schlenk flasks, add the respective bromo-cinnamic acid (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Add a degassed solvent mixture (e.g., toluene/ethanol/water).
-
Heat both reaction mixtures at a set temperature (e.g., 80 °C) for a fixed period (e.g., 12 hours) under an inert atmosphere.
-
After the reaction time, cool the mixtures, perform an acidic workup, and extract the product with an organic solvent.
-
Isolate and purify the biaryl product from each reaction.
-
Compare the isolated yields to determine the relative reactivity.
-
Conclusion
The presence of an ortho-fluoro substituent in this compound is predicted to have a notable impact on its reactivity compared to 4-bromocinnamic acid. The strong inductive electron-withdrawing effect of the fluorine atom is expected to increase the acidity of the carboxylic acid and enhance its reactivity in nucleophilic acyl substitution reactions. Conversely, this electronic effect is likely to decrease the reactivity of the alkene group towards electrophilic addition. The influence on palladium-catalyzed cross-coupling reactions is more complex, with both electronic and steric factors potentially playing a role. The provided experimental protocols offer a framework for the direct, quantitative comparison of these two valuable research chemicals in a laboratory setting.
References
A Comparative Guide to 4-Bromo-2-fluorocinnamic Acid and Other Halogenated Cinnamic Acids for Researchers and Drug Development Professionals
An objective analysis of 4-Bromo-2-fluorocinnamic acid in the context of its halogenated analogs, summarizing key performance data and experimental methodologies to inform research and development.
Cinnamic acid and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of halogen substituents to the cinnamic acid scaffold has been a successful strategy to modulate the physicochemical properties and enhance the therapeutic potential of these molecules. This guide provides a comparative analysis of this compound alongside other halogenated cinnamic acids, offering a valuable resource for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Comparative Overview
The nature and position of halogen substituents on the cinnamic acid ring significantly influence its physicochemical properties, which in turn affect its biological activity and pharmacokinetic profile. Below is a comparison of the known properties of this compound with other selected halogenated cinnamic acids.
| Property | This compound | 4-Chlorocinnamic acid | 3,4-Difluorocinnamic acid |
| Molecular Formula | C₉H₆BrFO₂ | C₉H₇ClO₂ | C₉H₇F₂O₂ |
| Molecular Weight | 245.05 g/mol | 182.60 g/mol | 184.14 g/mol |
| Melting Point (°C) | 213-217 | 248-250 | 184-187 |
| Appearance | Pale yellow-grey powder | White crystalline powder | White to off-white powder |
| CAS Number | 149947-19-3 | 1615-02-7 | 88451-36-9 |
Biological Activity: A Data-Driven Comparison
Halogenation is a well-documented strategy for enhancing the biological efficacy of cinnamic acid derivatives. The electron-withdrawing nature of halogens can alter the molecule's interaction with biological targets and improve its metabolic stability.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of halogenated cinnamic acids against various cancer cell lines. While specific IC50 values for this compound are not currently available, data from related compounds suggest its potential as an anticancer agent.
| Compound | Cell Line | IC50 (µM) | Reference |
| 4-chlorocinnamic acid derivative | A-549 (Lung) | 10.36 | [1] |
| 4-chlorocinnamic acid derivative | A-549 (Lung) | 10 - 18 | [1] |
| Cinnamic acid amide derivative | HeLa (Cervical) | 0.033 | [2] |
| Cinnamic acid amide derivative | A549 (Lung) | 0.04 | [2] |
Antimicrobial Activity
Halogenated cinnamic acids have shown promising activity against a range of bacterial and fungal pathogens. The presence of halogens can enhance the disruption of microbial cell membranes and other cellular processes.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4-chlorocinnamic acid methyl ester | S. aureus | >1000 | [3] |
| 4-chlorocinnamic acid methoxyethyl ester | C. albicans | 25 | [3] |
| 4-chlorocinnamic acid perillyl ester | C. albicans | 5 | [3] |
| α-fluorocinnamic acid | Bacteria | 15-25 mM | [4] |
Experimental Protocols
To facilitate the evaluation and comparison of halogenated cinnamic acids, detailed protocols for key biological assays and a general synthetic method are provided below.
Synthesis of Halogenated Cinnamic Acids via Perkin Reaction
The Perkin reaction is a classical method for the synthesis of cinnamic acids from aromatic aldehydes.
Materials:
-
Substituted aromatic aldehyde (e.g., 4-bromo-2-fluorobenzaldehyde)
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers, filter funnel, and other standard laboratory glassware
Procedure:
-
Combine the aromatic aldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask.
-
Attach a reflux condenser and heat the mixture in a heating mantle at 180°C for 5-8 hours.
-
Allow the mixture to cool slightly and then pour it into a large beaker of water while stirring vigorously.
-
Boil the aqueous mixture to hydrolyze the excess acetic anhydride.
-
If the product does not crystallize upon cooling, add concentrated hydrochloric acid until the solution is acidic.
-
Collect the precipitated cinnamic acid derivative by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure halogenated cinnamic acid.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A-549, HeLa)
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.[1]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Microorganism of interest (e.g., S. aureus, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)
-
96-well microtiter plates
-
Test compound (dissolved in a suitable solvent)
-
Microplate reader or visual inspection
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
Perform serial two-fold dilutions of the test compound in the broth directly in the 96-well plate.
-
Add the standardized inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The biological effects of cinnamic acid derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective analogs.
Caption: A generalized experimental workflow for the evaluation of halogenated cinnamic acid derivatives.
Cinnamic acid derivatives have been shown to modulate several key signaling pathways involved in cancer progression and inflammation. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a central role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.
Caption: Simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by halogenated cinnamic acids.
Conclusion
This comparative guide provides a framework for understanding the potential of this compound within the broader class of halogenated cinnamic acids. While a lack of direct biological data for this compound necessitates a degree of extrapolation, the available information on its analogs strongly suggests its promise as a candidate for further investigation in antimicrobial and anticancer research. The provided experimental protocols and pathway diagrams serve as a practical resource for researchers to initiate and advance their studies in this area. Further experimental evaluation of this compound is warranted to fully elucidate its biological activity and therapeutic potential.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
2-Fluoro Substitution in 4-Bromocinnamic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced pharmacological properties. This guide provides a comprehensive comparison of 4-bromocinnamic acid and its 2-fluoro substituted analog, highlighting the advantages conferred by this specific fluorination. By examining their physicochemical properties, biological activities, and metabolic stability, we aim to provide a data-driven resource for researchers in drug discovery and development.
Physicochemical Properties: Impact of 2-Fluoro Substitution
The introduction of a fluorine atom at the ortho position of 4-bromocinnamic acid induces significant changes in its electronic and steric properties, which in turn modulate its acidity (pKa) and lipophilicity (logP). These parameters are critical for predicting the pharmacokinetic and pharmacodynamic behavior of a drug candidate.
| Property | 4-Bromocinnamic Acid | 2-Fluoro-4-bromocinnamic acid | Advantage of 2-Fluoro Substitution |
| pKa | ~4.35 (Predicted)[1] | ~4.20 (Predicted)[2] | Increased acidity due to the electron-withdrawing nature of fluorine, potentially leading to altered interactions with biological targets. |
| logP | ~3.3 (Predicted) | ~3.1 (Predicted) | Slightly reduced lipophilicity, which can influence solubility, membrane permeability, and protein binding. |
Biological Activities: A Comparative Analysis
While direct comparative biological data for 2-fluoro-4-bromocinnamic acid and 4-bromocinnamic acid is limited in publicly available literature, the known effects of fluorination on cinnamic acid derivatives allow for informed postulations. Fluorination has been shown to enhance the antimicrobial and anticancer activities of various cinnamic acid derivatives.
Antimicrobial Activity
Studies on related compounds suggest that the introduction of a fluorine atom can significantly boost antimicrobial potency. For instance, a cinnamic acid derivative with a 4-fluoro phenyl substitution was found to be the most active among a series of fluorinated compounds against Mycobacterium tuberculosis, with an IC50 of 0.36 µg/mL.[3][4] This suggests that 2-fluoro-4-bromocinnamic acid could exhibit enhanced activity against various microbial strains compared to its non-fluorinated counterpart.
Anticancer Activity
Enhanced Metabolic Stability
A key advantage of incorporating fluorine into drug candidates is the increased resistance to metabolic degradation. The carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes, such as cytochrome P450s. This "metabolic shielding" effect can lead to a longer biological half-life, improved bioavailability, and a more predictable pharmacokinetic profile for the fluorinated compound.
Caption: Logical relationship illustrating the enhanced metabolic stability of 2-fluoro-4-bromocinnamic acid.
Experimental Protocols
Synthesis of 2-Fluoro-4-bromocinnamic acid
A common and effective method for the synthesis of cinnamic acids and their derivatives is the Perkin reaction .[3][5][10][11][12] This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base.
General Protocol for Perkin Reaction:
-
Reactants: 2-Fluoro-4-bromobenzaldehyde, acetic anhydride, and a weak base (e.g., sodium acetate or triethylamine).
-
Procedure:
-
A mixture of 2-fluoro-4-bromobenzaldehyde, an excess of acetic anhydride, and the weak base is heated at reflux for several hours.
-
After cooling, the reaction mixture is poured into water.
-
The resulting precipitate, which is the crude 2-fluoro-4-bromocinnamic acid, is collected by filtration.
-
Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Other synthetic routes such as the Knoevenagel condensation [6][13][14][15][16] and the Heck reaction [17][18][19][20][21] can also be employed for the synthesis of cinnamic acid derivatives.
Caption: General experimental workflow for the synthesis of 2-fluoro-4-bromocinnamic acid via the Perkin reaction.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilutions: The test compounds (4-bromocinnamic acid and 2-fluoro-4-bromocinnamic acid) are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Conclusion
The introduction of a 2-fluoro substituent to 4-bromocinnamic acid offers several potential advantages for drug development. These include modulated physicochemical properties, potentially enhanced biological activities, and improved metabolic stability. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of 2-fluoro-4-bromocinnamic acid. This guide provides a foundational framework for researchers to build upon in the rational design of novel cinnamic acid-based drug candidates.
References
- 1. 4-Bromocinnamic acid | 1200-07-3 [chemicalbook.com]
- 2. 4-Bromo-2-fluorocinnamic acid CAS#: 149947-19-3 [m.chemicalbook.com]
- 3. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. organicreactions.org [organicreactions.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 9. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Perkin reaction - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. lscollege.ac.in [lscollege.ac.in]
- 13. asianpubs.org [asianpubs.org]
- 14. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. bepls.com [bepls.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. synarchive.com [synarchive.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. A Microscale Heck Reaction In Water [chemeducator.org]
- 21. benchchem.com [benchchem.com]
A Spectroscopic Showdown: Distinguishing the Isomers of 4-Bromo-2-fluorocinnamic Acid
For researchers, scientists, and professionals in drug development, the precise characterization of molecular isomers is paramount. The subtle differences in the spatial arrangement of atoms between isomers like the (E) and (Z) forms of 4-Bromo-2-fluorocinnamic acid can lead to significant variations in their biological activity and physicochemical properties. This guide provides an objective, data-driven comparison of the spectroscopic signatures of these two isomers, empowering researchers to confidently differentiate between them.
The geometric isomerism in this compound arises from the restricted rotation around the carbon-carbon double bond in the acrylic acid side chain. The (E)-isomer (trans) has the carboxyl group and the substituted phenyl group on opposite sides of the double bond, while the (Z)-isomer (cis) has them on the same side. This structural difference gives rise to distinct spectroscopic fingerprints, which can be readily identified using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data at a Glance: A Comparative Summary
The following tables summarize the key quantitative data for the spectroscopic analysis of the (E) and (Z) isomers of this compound. While experimental data for the (E)-isomer is more readily available, the data for the (Z)-isomer is largely predicted based on established principles of spectroscopy for geometric isomers.
Table 1: ¹H NMR Spectral Data Comparison (Predicted for (Z)-isomer)
| Proton | (E)-4-Bromo-2-fluorocinnamic acid | (Z)-4-Bromo-2-fluorocinnamic acid (Predicted) | Key Differentiating Feature |
| Vinylic Hα (to COOH) | ~6.5 ppm (d) | ~6.0 ppm (d) | The coupling constant (J) is the most reliable indicator. |
| Vinylic Hβ (to Ar) | ~7.6 ppm (d) | ~7.1 ppm (d) | J ≈ 16 Hz for trans coupling. |
| J-coupling (Hα-Hβ) | ~16 Hz | ~12 Hz | J ≈ 12 Hz for cis coupling.[1] |
| Aromatic Protons | Multiplets in the range of 7.2-7.8 ppm | Multiplets in the range of 7.2-7.8 ppm | Minimal difference expected. |
| Carboxylic Acid Proton | Broad singlet, ~12 ppm | Broad singlet, ~12 ppm | Highly dependent on solvent and concentration. |
Table 2: ¹³C NMR Spectral Data Comparison (Predicted for (Z)-isomer)
| Carbon | (E)-4-Bromo-2-fluorocinnamic acid (Predicted) | (Z)-4-Bromo-2-fluorocinnamic acid (Predicted) |
| Carbonyl (C=O) | ~168 ppm | ~167 ppm |
| Vinylic Cα (to COOH) | ~120 ppm | ~121 ppm |
| Vinylic Cβ (to Ar) | ~142 ppm | ~140 ppm |
| Aromatic Carbons | 115-160 ppm (multiple signals) | 115-160 ppm (multiple signals) |
Table 3: Key IR Absorption Bands
| Functional Group | (E)-4-Bromo-2-fluorocinnamic acid | (Z)-4-Bromo-2-fluorocinnamic acid (Predicted) |
| O-H Stretch (Carboxylic Acid) | Broad, ~2500-3300 cm⁻¹ | Broad, ~2500-3300 cm⁻¹ |
| C=O Stretch (Carboxylic Acid) | ~1680-1700 cm⁻¹ | ~1680-1700 cm⁻¹ |
| C=C Stretch (Alkene) | ~1630 cm⁻¹ | ~1630 cm⁻¹ |
| C-H Out-of-Plane Bend (trans) | ~980 cm⁻¹ (strong) | Absent or weak |
| C-H Out-of-Plane Bend (cis) | Absent | ~780 cm⁻¹ (medium) |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Parameter | (E)-4-Bromo-2-fluorocinnamic acid | (Z)-4-Bromo-2-fluorocinnamic acid (Predicted) |
| Molecular Ion [M]⁺ | m/z 244/246 (due to Br isotopes) | m/z 244/246 (due to Br isotopes) |
| Key Fragmentation Ions | [M-OH]⁺, [M-COOH]⁺, [M-Br]⁺ | Similar fragmentation pattern expected. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
Analysis: Process the spectra to determine chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The key to distinguishing the isomers is the measurement of the coupling constant between the two vinylic protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the functional groups present. The presence of a strong band around 980 cm⁻¹ is indicative of the (E)-isomer.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Utilize electron ionization (EI) to generate charged fragments.
-
Data Acquisition: Obtain the mass spectrum, which plots the mass-to-charge ratio (m/z) of the ions against their relative abundance.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structural features of the compound.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison and identification of the this compound isomers.
References
Unveiling the Bioactivity of 4-Bromo-2-fluorocinnamic Acid Derivatives: A Comparative Analysis with Analogs
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative overview of the biological activities of 4-Bromo-2-fluorocinnamic acid derivatives and their analogs, drawing on available experimental data to illuminate the impact of halogen substitution on their therapeutic potential.
While specific experimental data on the biological activities of this compound derivatives remains limited in publicly available literature, a comparative analysis with structurally related analogs offers valuable insights into their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide synthesizes existing research on halogenated and non-halogenated cinnamic acid derivatives to project the likely bioactivity profile of this compound derivatives and to provide a framework for their future investigation.
Comparative Analysis of Biological Activities
The introduction of halogen atoms to the cinnamic acid scaffold is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of these compounds. The position and nature of the halogen substituent significantly influence the biological efficacy.
Anticancer Activity
| Compound/Derivative Class | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Coumarin-cinnamic acid hybrid (4) | HL60 (Leukemia) | 8.09 | [2] |
| Coumarin-cinnamic acid hybrid (4) | MCF-7 (Breast) | 3.26 | [2] |
| Coumarin-cinnamic acid hybrid (4) | A549 (Lung) | 9.34 | [2] |
| 4-bromo-5-phenylpenta-2,4-dienoic acid (4ii) | HT-29 (Colon) | Notable Activity | [1] |
| 4-bromo-5-phenylpenta-2,4-dienoic acid (4ii) | A-549 (Lung) | Good Activity | [1] |
| 4-bromo-5-phenylpenta-2,4-dienoic acid (4ii) | MDA-MB-231 (Breast) | Remarkable Activity | [1] |
| 4-bromo-5-phenylpenta-2,4-dienoic acid (4ii) | HeLa (Cervical) | High Activity | [1] |
| Flavonoid-based amide (7t) | MDA-MB-231 (Breast) | 1.76 ± 0.91 | [3] |
| 4-hydroxycinnamic acid derivative (2) | Mycobacterium marinum | 64 | [4] |
Table 1: Anticancer Activity of Cinnamic Acid Derivatives and Analogs. This table summarizes the half-maximal inhibitory concentration (IC50) values of various cinnamic acid derivatives against different cancer cell lines.
Antimicrobial Activity
Halogenation is a key strategy for enhancing the antimicrobial properties of cinnamic acid derivatives. Studies on 4-chlorocinnamic acid esters have shown significant antifungal activity against various Candida species.[5] Furthermore, amides of cinnamic acid derivatives have demonstrated efficacy against Staphylococcus aureus.[6] The presence of a bromine atom in the this compound structure is anticipated to confer significant antimicrobial activity.
| Compound/Derivative Class | Microorganism(s) | MIC (mg/L or µM) | Reference |
| Cinnamic acid-based antimicrobial (DM2) | S. aureus | 16-64 mg/L | [7] |
| Cinnamic acid amides | S. aureus | More effective than free acids | [6] |
| 4-chlorocinnamic acid esters | Candida spp. | Potent activity | [5] |
| Cinnamic acid | Mycobacterium tuberculosis | 250–675 µM | [8] |
Table 2: Antimicrobial Activity of Cinnamic Acid Derivatives and Analogs. This table presents the Minimum Inhibitory Concentration (MIC) values of various cinnamic acid derivatives against different microorganisms.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature for the evaluation of cinnamic acid derivatives.
Synthesis of this compound Derivatives (General Amidation Example)
A common method for synthesizing amide derivatives of cinnamic acids involves the following steps:
-
Activation of the Carboxylic Acid: this compound is dissolved in a suitable aprotic solvent (e.g., dichloromethane, DMF). A coupling agent (e.g., DCC, EDC) and an activating agent (e.g., HOBt, NHS) are added and the mixture is stirred at room temperature for a specified time to form an active ester.
-
Amine Coupling: The desired primary or secondary amine is added to the reaction mixture.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts. The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired amide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is incubated for a few hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The biological effects of cinnamic acid derivatives are often mediated through their interaction with key cellular signaling pathways. The NF-κB and MAPK pathways are critical regulators of inflammation and cell proliferation and are potential targets for these compounds.
Figure 1: General experimental workflow for the synthesis and biological evaluation of novel compounds.
Figure 2: Simplified NF-κB signaling pathway and potential inhibition by cinnamic acid derivatives.
Figure 3: Simplified MAPK signaling pathway and a potential point of inhibition.
Conclusion
While direct experimental evidence for the biological activities of this compound derivatives is still emerging, the analysis of their structural analogs provides a strong rationale for their investigation as potential therapeutic agents. The presence of both bromo and fluoro substituents on the cinnamic acid backbone is hypothesized to enhance their anticancer and antimicrobial activities. Further research, following the experimental protocols outlined in this guide, is necessary to fully elucidate the pharmacological profile of these promising compounds and to determine their specific mechanisms of action, including their effects on key signaling pathways such as NF-κB and MAPK. This comparative guide serves as a foundational resource for researchers embarking on the synthesis and biological evaluation of this novel class of compounds.
References
- 1. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. isca.in [isca.in]
- 7. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials | MDPI [mdpi.com]
Validating the Molecular Structure of 4-Bromo-2-fluorocinnamic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the structural validation of 4-Bromo-2-fluorocinnamic acid. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available, this document outlines the established crystallographic methods and complementary spectroscopic techniques that are essential for its comprehensive structural elucidation. By drawing comparisons with closely related compounds, we present expected crystallographic parameters and a detailed protocol for analysis.
Structural Validation via X-ray Crystallography: A Hypothetical Approach
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the three-dimensional atomic arrangement of a crystalline solid.[1][2] It provides precise data on bond lengths, bond angles, and crystallographic symmetry, which are crucial for confirming the molecular structure of novel compounds.
Although the crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD), we can predict its likely crystallographic parameters based on the known structures of analogous compounds, such as 4-Fluorocinnamic acid (CSD Entry: 276997) and 4-Bromocinnamic acid.[3]
Table 1: Predicted Crystallographic Data for this compound and Comparison with Related Structures
| Parameter | This compound (Predicted) | 4-Fluorocinnamic Acid[3] | 4-Bromocinnamic Acid |
| CCDC Number | Not Available | 276997 | Not specified in search results |
| Chemical Formula | C₉H₆BrFO₂ | C₉H₇FO₂ | C₉H₇BrO₂ |
| Formula Weight | 245.05 | 166.15 | 227.05 |
| Crystal System | Monoclinic or Orthorhombic | Monoclinic | Not specified in search results |
| Space Group | P2₁/c or Pbca | P2₁/c | Not specified in search results |
| a (Å) | 10-15 | 15.43 | Not specified in search results |
| b (Å) | 5-10 | 3.84 | Not specified in search results |
| c (Å) | 15-20 | 12.61 | Not specified in search results |
| α (°) | 90 | 90 | Not specified in search results |
| β (°) | 90-110 | 102.34 | Not specified in search results |
| γ (°) | 90 | 90 | Not specified in search results |
| Volume (ų) | 1000-1500 | 729.3 | Not specified in search results |
| Z | 4 | 4 | Not specified in search results |
| R-factor | < 0.05 | Not specified in search results | Not specified in search results |
Note: The predicted values for this compound are hypothetical and are based on typical ranges for small organic molecules and data from related structures.
Experimental Protocol for Single-Crystal X-ray Diffraction
The process of obtaining a crystal structure can be broken down into several key stages, from crystal growth to data analysis.
Crystal Growth
The initial and often most challenging step is to grow a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[1] Common methods for small organic molecules include:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly to room temperature or below, leading to the formation of crystals.
Data Collection
A suitable crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
Structure Solution and Refinement
The collected diffraction data is used to solve the crystal structure. The phase problem is a key challenge that is typically overcome using direct methods for small molecules. The initial structural model is then refined against the experimental data to obtain the final, accurate structure.
References
A Comparative Guide to the Reaction Kinetics of Fluorinated vs. Non-Fluorinated Bromocinnamic Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. Understanding the impact of fluorination on reaction kinetics is crucial for optimizing synthetic routes and predicting molecular behavior. This guide provides a comparative analysis of the reaction kinetics of fluorinated versus non-fluorinated bromocinnamic acids, focusing on the electrophilic addition of bromine across the double bond.
Due to a lack of direct experimental kinetic data for the bromination of bromocinnamic acids themselves, this guide leverages theoretical calculations on analogous, simpler alkenes to predict the kinetic effects of fluorination. The data presented herein is based on ab initio calculations of the activation energies for the bromination of ethene and its fluorinated derivatives. This theoretical framework provides valuable insights into the expected reactivity trends for the more complex bromocinnamic acid systems.
Data Presentation: Theoretical Kinetic Comparison
The following table summarizes the calculated activation energies for the gas-phase bromination of ethene, fluoroethene, and (E)-1,2-difluoroethene. These values serve as a model to infer the kinetic differences between non-fluorinated and fluorinated cinnamic acid derivatives. The presence of a fluorine atom, an electron-withdrawing group, is expected to decrease the electron density of the double bond, thereby increasing the activation energy and slowing down the rate of electrophilic addition.
| Compound | Structure | Calculated Activation Energy (kcal/mol)[1] |
| Ethene | H₂C=CH₂ | 5.5 |
| Fluoroethene | H₂C=CHF | 7.8 |
| (E)-1,2-Difluoroethene | FHC=CHF | 10.1 |
Table 1: Calculated activation energies for the gas-phase bromination of ethene and its fluorinated analogs.[1]
Experimental Protocols: Kinetic Analysis of Alkene Bromination
To experimentally determine and compare the reaction kinetics of fluorinated and non-fluorinated bromocinnamic acids, a spectrophotometric approach can be employed. This method monitors the disappearance of bromine over time, which has a characteristic absorbance in the visible spectrum.
Objective: To determine the rate law and rate constant for the bromination of a given bromocinnamic acid derivative.
Materials:
-
Fluorinated or non-fluorinated bromocinnamic acid
-
Bromine solution of known concentration (e.g., in a non-polar, aprotic solvent like carbon tetrachloride or a polar, protic solvent like acetic acid)
-
Solvent (e.g., carbon tetrachloride or glacial acetic acid)
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of the bromocinnamic acid derivative of a known concentration in the chosen solvent.
-
Prepare a stock solution of bromine of a known concentration in the same solvent. Handle bromine with extreme care in a well-ventilated fume hood.[2]
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature using the thermostatted cuvette holder.
-
In a cuvette, mix known volumes of the bromocinnamic acid solution and the solvent.
-
To initiate the reaction, rapidly add a known volume of the bromine solution to the cuvette, quickly mix the contents, and immediately start recording the absorbance at a wavelength where bromine absorbs maximally (e.g., ~410 nm in CCl₄), while the other species in the reaction mixture do not.
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance of bromine becomes negligible or constant).
-
-
Data Analysis:
-
The concentration of bromine at any time 't' can be calculated from the absorbance using the Beer-Lambert law (A = εbc). The molar absorptivity (ε) of bromine in the chosen solvent must be determined beforehand.
-
To determine the order of the reaction with respect to each reactant, the method of initial rates can be employed.[3] This involves performing a series of experiments where the initial concentration of one reactant is varied while the other is kept constant.
-
The rate law for the reaction can be expressed as: Rate = k[Bromocinnamic Acid]ⁿ[Br₂]ᵐ, where 'k' is the rate constant and 'n' and 'm' are the orders of the reaction with respect to the bromocinnamic acid and bromine, respectively.
-
By analyzing the change in the initial rate with the change in the initial concentration of each reactant, the values of 'n' and 'm' can be determined.
-
Once the rate law is established, the rate constant 'k' can be calculated for each experiment and an average value determined.
-
Mandatory Visualization
Caption: Workflow for the kinetic analysis of bromocinnamic acid bromination.
References
assessing the stability of 4-Bromo-2-fluorocinnamic acid under different conditions
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is a cornerstone of successful pharmaceutical formulation and development. This guide provides a comparative assessment of the stability of 4-Bromo-2-fluorocinnamic acid under various stress conditions. Due to the limited availability of direct experimental data for this specific compound, this guide leverages stability data from closely related cinnamic acid derivatives and established principles of forced degradation studies to offer a predictive overview. The provided experimental protocols and data tables serve as a template for researchers to conduct their own stability assessments.
Predicted Stability Profile of this compound
Based on the known reactivity of cinnamic acid derivatives and available data for analogous compounds, a hypothetical stability profile for this compound is presented below. It is anticipated that the molecule may exhibit susceptibility to oxidation and photolytic degradation, while showing greater stability under acidic, basic, and thermal stress. The electron-withdrawing nature of the bromine and fluorine substituents on the phenyl ring may influence the reactivity of the acrylic acid side chain.
Table 1: Predicted Stability of this compound under Forced Degradation Conditions
| Stress Condition | Reagents and Conditions | Predicted % Degradation | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 80°C for 48 hours | < 5% | Minimal to no degradation anticipated. |
| Basic Hydrolysis | 0.1 M NaOH at 80°C for 48 hours | < 10% | Potential for minimal hydrolysis of the acrylic acid moiety. |
| Oxidative | 6% H₂O₂ at room temperature for 24 hours | 15 - 30% | Cleavage of the double bond to form 4-bromo-2-fluorobenzaldehyde and other related oxidation products. |
| Thermal (Solid State) | 105°C for 72 hours | < 2% | Expected to be highly stable in solid form. |
| Photolytic (Solution) | ICH Q1B conditions (UV/Vis light) | 10 - 25% | Potential for cis-trans isomerization and dimerization. |
Comparative Analysis with Other Cinnamic Acid Derivatives
Cinnamic acid and its derivatives are known to undergo degradation through several pathways, with the acrylic acid side chain being the most reactive site. Studies on related compounds offer valuable insights:
-
Cinnarizine , a derivative of cinnamic acid, has been shown to be labile to oxidative conditions while remaining stable under hydrolytic, photolytic, and thermal stress.[1]
-
4-Fluorocinnamic acid has been the subject of biodegradation studies, indicating the susceptibility of the cinnamic acid structure to metabolic degradation.[2]
-
Forced degradation studies on trans-3,4-Difluorocinnamic acid revealed significant degradation under oxidative and photolytic conditions, with minor degradation observed under basic and thermal (solution) conditions. It was found to be very stable under acidic and solid-state thermal stress. This data provides a strong comparative basis for predicting the stability of this compound.
The presence of halogen substituents on the phenyl ring can influence the electronic properties of the molecule, potentially affecting its stability. The bromine and fluorine atoms in this compound are electron-withdrawing, which may impact the reactivity of the double bond and the carboxylic acid group.
Experimental Protocols for Stability Assessment
To experimentally determine the stability of this compound, a series of forced degradation studies should be conducted as per the International Council for Harmonisation (ICH) guidelines.[3]
Objective: To evaluate the stability of this compound under various stress conditions and identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
pH meter
-
HPLC system with a UV detector or a mass spectrometer
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M HCl. Keep the solution at 80°C. Withdraw samples at predetermined time points (e.g., 0, 6, 12, 24, and 48 hours). Neutralize the samples with an appropriate amount of 0.1 M NaOH before analysis. If no degradation is observed, a higher concentration of acid (e.g., 1 M HCl) can be used.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH. Keep the solution at 80°C. Withdraw and neutralize samples as described for acidic hydrolysis. If no degradation is observed, a higher concentration of base (e.g., 1 M NaOH) can be used.
-
Oxidative Degradation: To 1 mL of the stock solution, add 9 mL of 6% H₂O₂. Keep the solution at room temperature and protected from light. Withdraw samples at predetermined time points. If no degradation is observed, a higher concentration of H₂O₂ (e.g., 30%) can be used.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in a petri dish and expose it to a high temperature (e.g., 105°C) in an oven. Analyze samples at various time points.
-
Photostability: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B. A control sample should be kept in the dark under the same temperature conditions.
-
-
Sample Analysis: Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products. Peak purity analysis should be performed to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradants.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for conducting a forced degradation study.
Caption: Experimental workflow for assessing the stability of this compound.
Conclusion
References
4-Bromo-2-fluorocinnamic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of 4-Bromo-2-fluorocinnamic acid, a halogenated derivative of the versatile cinnamic acid scaffold. Due to limited direct experimental data on this specific compound, this guide draws comparisons from structurally related cinnamic acid derivatives to infer its potential applications and biological activities.
Cinnamic acid and its derivatives are a well-established class of compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The introduction of halogen substituents, such as bromine and fluorine, onto the phenyl ring can significantly modulate the molecule's physicochemical properties and biological efficacy.[3] This guide will explore the potential of this compound in the context of related compounds, providing a framework for future research and drug discovery efforts.
Putative Biological Activity Profile
Based on structure-activity relationship (SAR) studies of various cinnamic acid derivatives, the presence of electron-withdrawing groups like halogens on the phenyl ring has been shown to enhance certain biological activities.[4] The combined presence of a bromo and a fluoro group in this compound suggests a potential for interesting pharmacological effects.
Comparison with Other Halogenated Cinnamic Acids
To contextualize the potential of this compound, the following table summarizes the observed biological activities of other halogenated cinnamic acid derivatives.
| Compound | Biological Activity | Key Findings |
| 4-Chlorocinnamic acid | Antifungal, Antibacterial | Esters of 4-chlorocinnamic acid have shown activity against various Candida species and Staphylococcus aureus.[5] It has also been studied for its inhibitory effects on tyrosinase.[6] |
| 3,4-Dichlorocinnamic acid | Antibacterial | Anilides derived from 3,4-dichlorocinnamic acid have been evaluated for their activity against Gram-positive bacteria and mycobacteria.[3] |
| 4-Fluorocinnamic acid | Not extensively studied for direct bioactivity | Primarily used as a chemical intermediate in the synthesis of more complex molecules. |
| trans-3,4-Difluorocinnamic acid | Tyrosinase Inhibition | Shows slightly enhanced competitive inhibition of mushroom tyrosinase compared to its non-fluorinated counterpart.[7] |
Inference for this compound: The presence of both bromine and fluorine could potentially lead to a synergistic enhancement of antimicrobial or enzyme-inhibitory activities. The substitution pattern may also influence its selectivity and potency against different biological targets.
Potential Therapeutic Applications
Given the known activities of related compounds, this compound and its derivatives could be investigated for the following applications:
-
Anticancer Agents: Cinnamic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][8] The unique electronic properties conferred by the bromo and fluoro substituents could be explored for the development of novel anticancer drugs.
-
Antimicrobial Agents: Halogenated compounds are known for their antimicrobial properties. This compound could serve as a lead compound for the synthesis of new antibacterial and antifungal agents.[4][5]
-
Enzyme Inhibitors: Cinnamic acids are known to inhibit various enzymes, including tyrosinase and α-glucosidase.[6] this compound could be a candidate for screening against a panel of enzymes involved in disease pathogenesis.
Experimental Protocols
While specific experimental data for this compound is scarce, researchers can adapt established protocols used for other cinnamic acid derivatives to evaluate its biological activity.
General Protocol for Tyrosinase Inhibition Assay
This spectrophotometric assay is commonly used to screen for tyrosinase inhibitors.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO. Create a dilution series in phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of each concentration of the this compound solution.
-
For control wells, add 20 µL of phosphate buffer with the same final DMSO concentration.
-
Add 140 µL of the L-DOPA solution to all wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding 40 µL of the mushroom tyrosinase solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals for a defined period (e.g., 20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance with the inhibitor.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing Potential Mechanisms
To illustrate a potential mechanism of action, the following diagram depicts a generalized experimental workflow for screening and evaluating the inhibitory activity of a compound like this compound.
Caption: A generalized workflow for identifying and characterizing enzyme inhibitors.
Conclusion and Future Directions
While direct experimental evidence remains limited, the chemical structure of this compound suggests it is a promising candidate for investigation in various therapeutic areas. Its synthesis from commercially available precursors is feasible, opening avenues for its inclusion in screening libraries for drug discovery programs. Future research should focus on synthesizing derivatives of this compound and evaluating their biological activities through a battery of in vitro and in vivo assays. Such studies will be crucial in elucidating its therapeutic potential and establishing a concrete understanding of its mechanism of action and structure-activity relationships.
References
- 1. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition kinetics and molecular simulation of p-substituted cinnamic acid derivatives on tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of Bioactive Scaffolds: A Cost-Benefit Analysis of 4-Bromo-2-fluorocinnamic Acid
For researchers and drug development professionals, the selection of starting materials is a critical decision that balances cost, efficiency, and the strategic requirements of the synthetic route. This guide provides a detailed cost-benefit analysis of utilizing 4-Bromo-2-fluorocinnamic acid as a key intermediate in the synthesis of complex bioactive molecules, with a particular focus on its application in the development of BET (Bromodomain and Extra-Terminal domain) inhibitors.
The rise of epigenetic drugs has highlighted the importance of versatile building blocks for the rapid and efficient synthesis of novel therapeutics. Substituted cinnamic acids are valuable precursors, and among them, this compound offers a unique combination of functionalities. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions.
This analysis compares this compound with its chloro and iodo analogues (4-Chloro-2-fluorocinnamic acid and 4-Iodo-2-fluorocinnamic acid) in the context of synthesizing a common precursor for BET inhibitors. We will delve into the synthetic routes, reagent costs, and expected yields to provide a clear framework for informed decision-making in your research and development endeavors.
Comparative Synthesis and Cost Analysis
The most common and industrially scalable methods for the synthesis of substituted cinnamic acids are the Perkin reaction and the Knoevenagel condensation, both starting from the corresponding substituted benzaldehyde. For this analysis, we will consider the Knoevenagel condensation of 4-substituted-2-fluorobenzaldehydes with malonic acid, a high-yielding and widely used method.
Table 1: Estimated Cost and Yield for the Synthesis of 4-Halogenated-2-fluorocinnamic Acids
| Starting Material | Supplier Example & Cost (per gram) | Reagents | Typical Yield (%) | Estimated Cost per Gram of Cinnamic Acid |
| 4-Bromo-2-fluorobenzaldehyde | Sigma-Aldrich: ~$25 | Malonic acid, Piperidine, Pyridine | ~85% | ~$35 |
| 4-Chloro-2-fluorobenzaldehyde | Sigma-Aldrich: ~$15 | Malonic acid, Piperidine, Pyridine | ~90% | ~$20 |
| 4-Iodo-2-fluorobenzaldehyde | Sigma-Aldrich: ~$50 | Malonic acid, Piperidine, Pyridine | ~80% | ~$70 |
Note: Costs are estimates based on currently available catalogue prices for research quantities and may vary depending on the supplier, purity, and scale. Yields are estimated based on typical Knoevenagel condensations with similar substrates.
Table 2: Cost-Benefit Analysis for the Synthesis of a BET Inhibitor Intermediate
| Cinnamic Acid Intermediate | Estimated Cost per Gram | Key Advantage | Key Disadvantage | Overall Cost-Effectiveness |
| This compound | ~$35 | Versatile for cross-coupling (e.g., Suzuki, Heck) | Moderate cost | Excellent balance of cost and synthetic versatility. |
| 4-Chloro-2-fluorocinnamic acid | ~$20 | Lowest cost | Less reactive in some cross-coupling reactions | Most cost-effective for initial scale-up if subsequent chemistry allows. |
| 4-Iodo-2-fluorocinnamic acid | ~$70 | Highest reactivity in cross-coupling reactions | Highest cost | Justified for difficult couplings or when maximizing yield is critical. |
Experimental Protocols
General Procedure for the Knoevenagel Condensation of 4-Substituted-2-fluorobenzaldehydes
This protocol describes a typical Knoevenagel condensation to synthesize the corresponding 4-halogenated-2-fluorocinnamic acid.
Materials:
-
4-Substituted-2-fluorobenzaldehyde (1.0 eq)
-
Malonic acid (1.5 eq)
-
Pyridine (10 vol)
-
Piperidine (0.1 eq)
-
Hydrochloric acid (10% aqueous solution)
-
Deionized water
-
Ethanol
Procedure:
-
To a round-bottom flask, add the 4-substituted-2-fluorobenzaldehyde, malonic acid, and pyridine.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add piperidine to the solution and heat the reaction mixture to 90 °C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice and 10% hydrochloric acid to precipitate the product.
-
Stir the mixture for 30 minutes, then filter the solid product.
-
Wash the solid with cold deionized water.
-
Recrystallize the crude product from ethanol to afford the pure 4-substituted-2-fluorocinnamic acid.
-
Dry the product under vacuum.
Visualizing the Synthetic and Analytical Workflow
Caption: Synthetic pathway to a BET inhibitor core structure.
Safety Operating Guide
Essential Safety and Operational Guide for 4-Bromo-2-fluorocinnamic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical plans for the handling and disposal of 4-Bromo-2-fluorocinnamic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid chemical that may emit corrosive fumes.[1] Exposure can cause skin and eye irritation.[2][3] Therefore, robust personal protective equipment is mandatory to prevent contact and inhalation.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Material/Specification | Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | ANSI Z87.1 approved | Provides maximum protection from splashes and dust.[4][5][6][7][8] |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene | Protects against skin contact with the corrosive solid.[4] |
| Body | Laboratory Coat or Chemical-resistant Apron | --- | Protects skin and clothing from spills and contamination.[4][5][7] |
| Respiratory | NIOSH-approved Respirator (e.g., N95) | As required by exposure assessment | Necessary if handling outside a fume hood or if dust is generated.[4][8] |
| Feet | Closed-toe Shoes | --- | Protects feet from spills.[4] |
Safe Handling and Operational Plan
A systematic approach to handling this compound minimizes the risk of exposure and contamination. All handling of this chemical, especially weighing and transfers, should be conducted within a certified chemical fume hood to control dust and potential fumes.[5][8]
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Handling:
-
Don all required PPE as specified in Table 1.
-
Carefully open the container of this compound inside the fume hood.
-
Use a dedicated spatula to transfer the desired amount of the solid to a weigh boat or reaction vessel.
-
Avoid creating dust. If dust is generated, ensure the fume hood sash is at the appropriate height to capture it.
-
Tightly seal the container immediately after use.
-
-
Post-Handling:
-
Clean any contaminated surfaces within the fume hood using an appropriate solvent and absorbent pads.
-
Dispose of all contaminated disposable materials (gloves, weigh boats, absorbent pads) in the designated halogenated organic waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper segregation and disposal of chemical waste are critical for safety and environmental compliance. This compound is a halogenated organic compound and must be disposed of accordingly.
Table 2: Waste Disposal Guidelines
| Waste Type | Container | Disposal Procedure | Rationale |
| Solid this compound | Labeled "Halogenated Organic Solid Waste" | Collect in a dedicated, sealed container. | Prevents mixing with incompatible waste streams.[9] |
| Contaminated Disposables (gloves, wipes, etc.) | Labeled "Halogenated Organic Solid Waste" | Place in the same container as the solid waste. | Ensures all contaminated materials are handled as hazardous waste. |
| Solutions containing this compound | Labeled "Halogenated Organic Liquid Waste" | Collect in a dedicated, sealed container. Do not mix with non-halogenated waste.[10][11] | Halogenated and non-halogenated liquid wastes have different disposal pathways and costs.[11][12] |
Key Disposal Principles:
-
Do Not mix halogenated and non-halogenated waste streams.[9][11]
-
Ensure all waste containers are clearly labeled with the full chemical name and the words "Hazardous Waste".[10][12]
-
Keep waste containers closed except when adding waste.[10]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 3: Emergency Response
| Incident | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.[5] Seek immediate medical attention.[2][3][13] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2][5] Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air. If breathing is difficult, seek immediate medical attention.[2][13] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[13] |
| Spill | Evacuate the immediate area. If the spill is large or you are not trained to handle it, notify your supervisor and EH&S. For small spills within a fume hood, use a chemical spill kit with absorbent pads to clean the area. Place all cleanup materials in the halogenated organic waste container. |
Visual Workflow for Safe Handling
The following diagram illustrates the logical steps for safely handling this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. oshatrainingschool.com [oshatrainingschool.com]
- 5. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 6. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 7. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 8. safeti.com [safeti.com]
- 9. bucknell.edu [bucknell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

